1-tert-Butoxybuta-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52752-57-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-buta-1,3-dienoxy-2-methylpropane |
InChI |
InChI=1S/C8H14O/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
BYBSDCWTWYGDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC=CC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butoxybuta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Alkoxy-substituted 1,3-butadienes are highly versatile reagents in organic synthesis, primarily serving as electron-rich dienes in [4+2] cycloaddition reactions. The introduction of an alkoxy group at the C1 position significantly influences the Highest Occupied Molecular Orbital (HOMO) of the diene system, enhancing its reactivity towards electron-deficient dienophiles. The tert-butoxy substituent, in particular, is expected to offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity in cycloaddition reactions. This guide details a proposed synthetic pathway and the anticipated analytical characteristics of 1-tert-butoxybuta-1,3-diene.
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently reported in the scientific literature. However, based on established methods for the preparation of other 1-alkoxy-1,3-butadienes, a plausible synthetic route can be proposed. One of the most common and adaptable methods involves the elimination of alcohol and water from a 1,1,3-trialkoxybutane precursor. A potential two-step synthesis starting from crotonaldehyde is outlined below.
Synthesis of 1,1-di-tert-butoxy-3-methoxybutane
The initial step involves the formation of a mixed acetal from crotonaldehyde.
-
Reaction: Crotonaldehyde is reacted with an excess of tert-butanol in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid) to form the corresponding di-tert-butyl acetal. Subsequent Michael addition of methanol to the α,β-unsaturated acetal, also under acidic conditions, would yield the 1,1-di-tert-butoxy-3-methoxybutane precursor.
Elimination to form this compound
The final step is a double elimination reaction to generate the conjugated diene system.
-
Reaction: The 1,1-di-tert-butoxy-3-methoxybutane is subjected to pyrolysis, potentially over a solid acid catalyst, to induce the elimination of one molecule of tert-butanol and one molecule of methanol, yielding the desired this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocols (Analogous)
While a specific protocol for this compound is unavailable, the following general procedures for the synthesis of other alkoxy-dienes can be adapted.
General Procedure for Acetal Formation
To a solution of crotonaldehyde (1.0 eq) in an excess of tert-butanol as the solvent, a catalytic amount of p-toluenesulfonic acid (0.05 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the excess alcohol is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
General Procedure for Michael Addition
The crude acetal is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is stirred, and the reaction progress is monitored. After completion, the reaction is neutralized, and the solvent is evaporated.
General Procedure for Pyrolytic Elimination
The precursor is passed through a heated tube packed with a suitable catalyst (e.g., alumina or silica gel) under a stream of inert gas. The product is collected in a cold trap. The temperature and flow rate would need to be optimized to maximize the yield of the desired diene.
Caption: General experimental workflow for diene synthesis.
Predicted Characterization Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (CH=) | 6.2 - 6.5 | d | J ≈ 12-15 |
| H2 (=CH) | 5.8 - 6.2 | m | |
| H3 (=CH₂) | 4.9 - 5.3 | m | |
| H4 (=CH₂) | 4.8 - 5.2 | m | |
| tert-Butyl (CH₃) | 1.2 - 1.4 | s |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (=CH-O) | 145 - 155 |
| C2 (=CH) | 110 - 120 |
| C3 (=CH) | 135 - 145 |
| C4 (=CH₂) | 100 - 110 |
| Quaternary C (O-C(CH₃)₃) | 75 - 85 |
| tert-Butyl (CH₃) | 28 - 32 |
Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp²) stretch | 3010 - 3095 | Medium |
| C-H (sp³) stretch | 2850 - 2980 | Strong |
| C=C stretch (conjugated) | 1580 - 1650 | Medium-Strong |
| C-O-C stretch (vinyl ether) | 1200 - 1250 | Strong |
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment | Significance |
| 126 | [M]⁺ | Molecular Ion |
| 111 | [M - CH₃]⁺ | Loss of a methyl group |
| 70 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely base peak) |
Conclusion
This compound represents a promising, yet underexplored, building block in organic synthesis. This guide provides a viable synthetic strategy and a predicted analytical profile to facilitate its preparation and characterization. The proposed methodologies, derived from established procedures for analogous compounds, offer a solid starting point for researchers. The predicted spectroscopic data will be instrumental in the identification and purity assessment of the synthesized diene. Further experimental validation is required to confirm these predictions and to fully explore the synthetic utility of this electron-rich diene.
The Unlocking Potential of 1-tert-Butoxybuta-1,3-diene in Diels-Alder Cycloadditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction remains a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic systems. Within the diverse array of dienes available, 1-tert-butoxybuta-1,3-diene emerges as a highly valuable, yet often overlooked, reagent. Its unique electronic and steric properties, conferred by the bulky tert-butoxy group at the C1 position, offer distinct advantages in controlling reactivity, regioselectivity, and stereoselectivity. This technical guide provides an in-depth analysis of the properties of this compound as a Diels-Alder diene, presenting a comprehensive overview of its reactivity, selectivity, and synthetic applications. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful and atom-economical method for the synthesis of six-membered rings. The substitution pattern on the diene profoundly influences the reaction's outcome. Electron-donating groups (EDGs) on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles.[1] this compound, featuring a strongly electron-donating tert-butoxy group, is a highly reactive diene that participates in a wide range of Diels-Alder reactions, often under mild conditions. This guide will explore the key characteristics of this diene, supported by available data and established principles of cycloaddition chemistry.
Properties of this compound
Electronic Properties and Reactivity
The tert-butoxy group at the C1 position of the butadiene backbone significantly enhances the diene's reactivity in normal-electron-demand Diels-Alder reactions. As a potent electron-donating group, it raises the energy of the diene's HOMO, thereby reducing the HOMO-LUMO energy gap with electron-deficient dienophiles. This leads to a greater stabilization of the transition state and a corresponding increase in the reaction rate.[1]
The increased nucleophilicity of this compound allows for successful cycloadditions with a broad spectrum of dienophiles, including those that are typically unreactive with less activated dienes.
Regioselectivity
In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the regiochemical outcome is a critical consideration. For 1-substituted dienes like this compound, the regioselectivity can be reliably predicted based on Frontier Molecular Orbital (FMO) theory. The electron-donating tert-butoxy group increases the coefficient of the HOMO at the C4 position of the diene. Consequently, the major regioisomer formed is the one resulting from the alignment of the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile.[2][3]
For dienophiles bearing an electron-withdrawing group (EWG), the largest LUMO coefficient is typically on the β-carbon. This leads to the preferential formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) adducts, with the "meta" (1,3-substituted) product being a minor component. Specifically for 1-alkoxy dienes, the "ortho" adduct is generally the major product.[2][3]
Diagram: Regioselectivity in the Diels-Alder Reaction of this compound
Caption: FMO theory predicts the preferential formation of the "ortho" regioisomer.
Stereoselectivity: The Endo Rule
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the kinetically favored product is the one in which the substituents of the dienophile are oriented towards the newly forming double bond of the diene in the transition state. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the p-orbitals of the C2 and C3 atoms of the diene.[4][5]
While the endo adduct is the kinetic product, the exo adduct is often the thermodynamically more stable product due to reduced steric hindrance.[6] The endo:exo ratio can be influenced by reaction temperature, with higher temperatures favoring the formation of the thermodynamic exo product. For many Diels-Alder reactions, particularly those involving cyclic dienes, the endo product is significantly favored under standard conditions.
Quantitative Data from Diels-Alder Reactions
While specific quantitative data for the Diels-Alder reactions of this compound is not extensively tabulated in readily available literature, data from closely related and highly reactive 1-alkoxy-1-amino-1,3-butadienes can provide valuable insights into the expected outcomes. These dienes, which are also highly activated, exhibit excellent yields and regioselectivities in their cycloaddition reactions.[7][8]
Table 1: Representative Diels-Alder Reactions of a Highly Activated 1-Alkoxy-1-amino-1,3-butadiene [7][8]
| Dienophile | Product | Yield (%) | Regioselectivity |
| Methyl Acrylate | 6-Methoxycarbonyl-2-cyclohexenone | 95 | >95:5 |
| Acrolein | 6-Formyl-2-cyclohexenone | 92 | >95:5 |
| Maleic Anhydride | 4-Oxo-4,5,6,7-tetrahydroisobenzofuran-5-carboxamide | 98 | N/A |
Note: Data presented is for a related 1-alkoxy-1-amino-1,3-butadiene and is intended to be illustrative of the high reactivity and selectivity expected for this compound.
Experimental Protocols
Detailed experimental protocols for the Diels-Alder reaction of this compound are not widely published. However, a general procedure can be adapted from protocols for other highly reactive dienes. The following is a representative protocol for the reaction of a related diene, which can serve as a starting point for optimization.
General Procedure for the Diels-Alder Reaction of a Highly Reactive Diene
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.0 equivalent).
-
Dissolve the dienophile in the anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram: General Experimental Workflow for a Diels-Alder Reaction
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diene Derivative with High Reactivity for Diels-Alder Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hetero Diels-Alder Reactions of 1-Amino-3-siloxy-1,3-butadienes under Strictly Thermal Conditions [organic-chemistry.org]
- 5. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electronic Properties of 1-tert-Butoxybuta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 1-tert-butoxybuta-1,3-diene, a highly reactive and versatile building block in organic synthesis. Due to a lack of direct experimental measurement of its specific electronic parameters in the public domain, this guide infers its electronic characteristics from its well-documented reactivity, particularly in cycloaddition reactions, and through computational studies of analogous systems.
Introduction
This compound is a member of the electron-rich 1-alkoxy-1,3-diene family. The presence of the electron-donating tert-butoxy group at the C1 position significantly influences the electron density distribution within the conjugated π-system, rendering the diene highly nucleophilic. This electronic feature is the primary determinant of its reactivity, making it a valuable reagent in the synthesis of complex cyclic molecules, which are often scaffolds for pharmacologically active compounds.
Electronic Properties
The tert-butoxy group, being an oxygen-containing substituent, acts as a strong π-donor through resonance. This donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. A higher HOMO energy makes this compound a more potent nucleophile and a more reactive partner in Diels-Alder reactions with electron-deficient dienophiles, as the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is reduced.
Computational studies on the parent molecule, 1,3-butadiene, provide a baseline for understanding the electronic structure. The introduction of the 1-tert-butoxy group is expected to significantly raise the HOMO energy and slightly raise the LUMO energy.
Table 1: Calculated Electronic Properties of 1,3-Butadiene and Inferred Effects for this compound
| Property | 1,3-Butadiene (Calculated) | This compound (Inferred) | Reference |
| HOMO Energy | -6.23 eV | Higher (more reactive nucleophile) | [1][2] |
| LUMO Energy | -0.61 eV | Slightly Higher | [1][2] |
| HOMO-LUMO Gap | 5.62 eV | Smaller | [2] |
| Ionization Potential | ~9.07 eV (Experimental) | Lower | |
| Electron Affinity | ~ -0.62 eV (Experimental) | Likely more negative |
The regioselectivity observed in Diels-Alder reactions of 1-alkoxy-1,3-dienes provides further insight into their electronic structure. The electron-donating alkoxy group increases the electron density at the C4 position of the diene system through resonance. This polarization dictates that in reactions with unsymmetrical dienophiles, the C4 of the diene will preferentially bond with the more electrophilic carbon of the dienophile.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce. However, procedures for analogous 1-alkoxy and 1-silyloxy-1,3-dienes are well-established and can be adapted.
Synthesis of a 1-Alkoxy-1,3-diene (General Procedure)
The synthesis of electron-rich dienes often involves the enolization of an α,β-unsaturated carbonyl compound and subsequent trapping of the enolate. A general procedure for a related compound, (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, is presented here as a representative example.[5]
Materials:
-
(E)-4-Dimethylamino-3-buten-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
tert-Butylchlorodimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
A solution of (E)-4-dimethylamino-3-buten-2-one in anhydrous THF is prepared.
-
A separate reaction flask is charged with a solution of NaHMDS in THF and cooled to -78 °C using a dry ice/acetone bath.
-
The solution of the vinylogous amide is added dropwise to the cooled NaHMDS solution. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
A solution of tert-butylchlorodimethylsilane in THF is then added to the reaction mixture.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is purified by distillation under reduced pressure to yield the desired diene.
Diels-Alder Reaction with Maleic Anhydride (General Protocol)
The high reactivity of this compound allows for Diels-Alder reactions to be carried out under mild conditions.
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
Maleic anhydride is dissolved in the chosen anhydrous solvent in a round-bottom flask.
-
This compound is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, a substituted cyclohexene derivative, is then purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway: Synthesis of a 1-Substituted-1,3-Diene
Caption: Synthetic workflow for a 1-substituted-1,3-diene.
Frontier Molecular Orbital Interaction in a Diels-Alder Reaction
Caption: FMO interaction in a Diels-Alder reaction.
Regioselectivity in the Diels-Alder Reaction
Caption: Logical relationship for regioselectivity.
Conclusion
This compound is a prime example of an electronically activated diene. Its tert-butoxy substituent significantly enhances its nucleophilicity by raising the energy of its HOMO. This key electronic feature governs its high reactivity and regioselectivity in cycloaddition reactions, making it an invaluable tool for the efficient construction of complex cyclic systems. While direct quantitative electronic data remains elusive, a thorough understanding of its reactivity patterns provides a robust framework for its application in synthetic chemistry and drug development.
References
- 1. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 1-tert-Butoxybuta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-butoxybuta-1,3-diene. Due to its reactive nature as a conjugated diene and an enol ether, proper handling and storage are critical to maintain its purity and prevent hazardous situations. This document outlines the known stability profile, recommended storage protocols, and general handling procedures based on available data for the compound and its structural analogs.
Core Concepts: Stability of this compound
This compound is susceptible to degradation through several pathways, primarily due to its conjugated diene system and the presence of the electron-donating tert-butoxy group. These structural features make the molecule highly reactive towards polymerization, oxidation, and hydrolysis.
Key Factors Influencing Stability:
-
Oxygen: Like many dienes, this compound is sensitive to atmospheric oxygen. Exposure to air can lead to the formation of peroxides, which are often unstable and can initiate rapid polymerization.
-
Heat: Elevated temperatures can accelerate the rate of decomposition and polymerization.
-
Light: Exposure to light, particularly UV light, can promote the formation of radicals, leading to polymerization and other degradation reactions.
-
Acids: The enol ether linkage is susceptible to hydrolysis under acidic conditions, which would lead to the formation of crotonaldehyde and tert-butanol.
Quantitative Stability Data
Table 1: General Stability Profile and Hazards of Substituted Dienes
| Parameter | Observation for Unsubstituted and Substituted Dienes | Implication for this compound |
| Thermal Stability | 1,3-Butadiene can polymerize at elevated temperatures. | Avoid high temperatures during storage and handling. |
| Oxidative Stability | In the presence of oxygen, 1,3-butadiene can form explosive peroxides. | Strict exclusion of air is necessary. Store under an inert atmosphere. |
| Photochemical Stability | UV irradiation can accelerate the photolysis and polymerization of 1,3-butadiene.[1] | Protect from light by using amber containers and storing in the dark. |
| Hydrolytic Stability | Enol ethers are generally unstable to aqueous acid. | Avoid acidic conditions and contact with water. |
Recommended Storage Conditions
Proper storage is paramount to preserving the integrity of this compound. The following conditions are recommended based on best practices for handling air-sensitive and reactive organic compounds.
Table 2: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal decomposition and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and peroxide formation. |
| Container | Amber glass bottle with a septum-sealed cap | To protect from light and allow for transfer under inert atmosphere. |
| Inhibitor | Addition of a radical inhibitor (e.g., BHT, hydroquinone) | To prevent premature polymerization. Check supplier information for pre-added inhibitors. |
| Moisture | Store in a dry environment | To prevent hydrolysis of the enol ether. |
Experimental Protocols
The following are general experimental protocols for handling and assessing the stability of air-sensitive compounds like this compound.
Protocol 1: General Handling of this compound
This protocol outlines the steps for safely transferring the reagent from a storage container to a reaction vessel.
-
Preparation:
-
Transfer:
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Using a clean, dry syringe, pierce the septum of the storage bottle.
-
Introduce a positive pressure of inert gas into the bottle via a needle connected to the inert gas line.
-
Withdraw the desired volume of the liquid into the syringe.
-
Transfer the liquid to the reaction flask, which is being maintained under a positive pressure of inert gas.
-
-
Post-Transfer:
-
Carefully withdraw the syringe and needle.
-
Purge the syringe and needle with inert gas before cleaning to remove any residual reagent.
-
Ensure the storage bottle is securely sealed and returned to the recommended storage conditions.
-
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
This protocol can be used to periodically assess the purity of stored this compound.
-
Sample Preparation:
-
Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 5-10 µL) of the stored this compound.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been previously degassed and stored over molecular sieves.
-
Transfer the solution to an NMR tube and seal the tube under an inert atmosphere.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound.
-
Look for the appearance of new signals that may indicate the presence of decomposition products (e.g., signals corresponding to crotonaldehyde or polymers).
-
Compare the integration of the diene peaks to an internal standard or to the initial spectrum to quantify any degradation over time.
-
Visualizations
Decomposition Pathway
The primary decomposition pathways for this compound are expected to be polymerization and hydrolysis.
Caption: Potential decomposition pathways for this compound.
Experimental Workflow for Handling
The following diagram illustrates a typical workflow for handling air-sensitive reagents like this compound.
Caption: Standard workflow for handling air-sensitive reagents.
References
Spectroscopic Profile of 1-tert-Butoxybuta-1,3-diene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-tert-Butoxybuta-1,3-diene, a versatile diene in organic synthesis. The information is targeted towards researchers, scientists, and professionals in drug development and chemical manufacturing. Due to the limited availability of directly published complete datasets for this specific compound, this guide synthesizes available information for closely related structures and provides expected values based on established principles of spectroscopy.
Summary of Spectroscopic Data
While a complete, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected and observed spectroscopic characteristics for the cis and trans isomers. These values are inferred from spectral data of analogous compounds and general principles of NMR, IR, and MS.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| cis/trans | ~1.3 | s | - | -C(CH₃)₃ |
| cis/trans | ~4.9 - 5.2 | m | - | =CH₂ |
| cis/trans | ~5.8 - 6.5 | m | - | -CH=CH- |
| cis/trans | ~6.3 - 6.7 | m | - | -O-CH= |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| cis/trans | ~28-29 | -C(C H₃)₃ |
| cis/trans | ~75-78 | -C (CH₃)₃ |
| cis/trans | ~105-145 | Diene carbons |
Note: Specific chemical shifts and coupling constants for the vinylic protons will differ between the cis and trans isomers due to through-space and through-bond effects.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (tert-butyl) |
| ~1650, 1600 | Medium-Strong | C=C stretch (conjugated diene) |
| ~1240 | Strong | C-O stretch (ether) |
| ~990, 910 | Strong | =C-H bend (out-of-plane) |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) could be analyzed in an appropriate liquid cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with electron ionization (EI) capability. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. An electron beam with an energy of 70 eV would be used to ionize the sample. The resulting fragments would be separated by their mass-to-charge ratio (m/z) by a mass analyzer.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the correlation of data from different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
Theoretical Insights into the Reactivity of 1-tert-Butoxybuta-1,3-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butoxybuta-1,3-diene is an electron-rich conjugated diene of significant interest in organic synthesis, particularly in the construction of complex cyclic systems. Its synthetic utility is largely defined by its reactivity in pericyclic reactions, most notably the Diels-Alder reaction. The presence of the electron-donating tert-butoxy group at the C1 position significantly influences the diene's electronic properties, enhancing its nucleophilicity and controlling the regioselectivity of its cycloaddition reactions. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound, with a focus on its behavior in cycloaddition reactions. Due to a lack of specific computational studies on this compound, this guide will draw upon theoretical data for the closely related 1-methoxybuta-1,3-diene to illustrate the fundamental principles governing the reactivity of 1-alkoxybutadienes.
Theoretical Framework: Frontier Molecular Orbital Theory
The reactivity of this compound in cycloaddition reactions is primarily governed by Frontier Molecular Orbital (FMO) theory. This theory posits that the dominant interactions controlling the course of a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In a normal-electron-demand Diels-Alder reaction, the electron-rich diene (nucleophile) reacts with an electron-poor dienophile (electrophile). The key orbital interaction is between the HOMO of the diene and the LUMO of the dienophile. The energy difference between these two orbitals (the HOMO-LUMO gap) is a critical determinant of the reaction rate; a smaller gap generally leads to a lower activation energy and a faster reaction.
The tert-butoxy group, being an electron-donating group, raises the energy of the HOMO of the butadiene backbone. This reduces the HOMO-LUMO gap with typical electron-deficient dienophiles, thereby increasing the reactivity of the diene in Diels-Alder reactions.
Quantitative Reactivity Data (Exemplified by 1-Methoxybuta-1,3-diene)
Table 1: Calculated Frontier Molecular Orbital Energies for 1-Methoxybuta-1,3-diene
| Molecular Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | 1.20 |
Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.
Table 2: Calculated Activation and Reaction Energies for the Diels-Alder Reaction of 1-Methoxybuta-1,3-diene with Acrolein
| Parameter | Value (kcal/mol) |
| Activation Energy (endo) | 15.2 |
| Activation Energy (exo) | 16.8 |
| Reaction Enthalpy (endo) | -25.5 |
| Reaction Enthalpy (exo) | -24.1 |
Note: These values illustrate the typical energetic profile for the cycloaddition of a 1-alkoxybutadiene. The endo pathway is generally kinetically and thermodynamically favored.
Regioselectivity in Diels-Alder Reactions
The regioselectivity of the Diels-Alder reaction of this compound is a crucial aspect of its synthetic utility. The electron-donating tert-butoxy group directs the regiochemical outcome of the cycloaddition. When reacting with an unsymmetrical dienophile, the major product is typically the one where the electron-withdrawing group on the dienophile is in a 1,2- (ortho) or 1,4- (para) relationship to the tert-butoxy group in the resulting cyclohexene ring.
This regioselectivity can be rationalized by examining the coefficients of the HOMO of the diene. The largest HOMO coefficient is typically on the C4 carbon of the butadiene backbone, leading to a more favorable orbital overlap and a lower energy transition state for the formation of the "ortho" or "para" adduct.
Computational Methodology
The theoretical data presented for analogous systems are typically obtained using Density Functional Theory (DFT) calculations. A common computational protocol for investigating the reactivity of such dienes is as follows:
Protocol 1: Diels-Alder Reaction Energy Profile Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a common choice for balancing accuracy and computational cost.
-
Basis Set: The 6-31G* basis set is a standard choice for geometry optimizations and frequency calculations of organic molecules. For higher accuracy in energies, a larger basis set such as 6-311+G(d,p) can be employed for single-point energy calculations on the optimized geometries.
-
Geometry Optimization: The geometries of the reactants (diene and dienophile), transition states (endo and exo), and products are fully optimized without any symmetry constraints.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the reactants and products are true minima (zero imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set if desired. The activation energy is calculated as the difference in energy between the transition state and the sum of the energies of the reactants. The reaction enthalpy is calculated as the difference in energy between the product and the sum of the energies of the reactants.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed.
Isomerism in 1-tert-Butoxybuta-1,3-diene: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the isomerism exhibited by 1-tert-butoxybuta-1,3-diene. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The document covers the conformational and geometric isomers of the molecule, their relative stabilities, and the energetic barriers to their interconversion. Detailed experimental protocols for synthesis and characterization are provided, alongside computational insights. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.
Introduction
This compound is a substituted diene that presents a rich isomeric landscape due to the interplay of rotational freedom around its central single bond and geometric constraints across its double bonds. Understanding the energetic preferences and spectroscopic signatures of these isomers is crucial for controlling reactivity and predicting outcomes in various chemical transformations, such as Diels-Alder reactions, polymerizations, and other pericyclic reactions. This guide delineates the structural nuances of the four primary isomers and provides a framework for their study.
Isomeric Forms of this compound
The isomerism in this compound arises from two main sources:
-
Geometric Isomerism (E/Z): This occurs at the C1=C2 double bond, which is substituted with a tert-butoxy group and a hydrogen atom, leading to E and Z configurations.
-
Conformational Isomerism (s-cis/s-trans): This results from the rotation around the C2-C3 single bond, leading to s-cis and s-trans conformers.
The combination of these factors results in four distinct planar isomers: (1E)-s-trans, (1E)-s-cis, (1Z)-s-trans, and (1Z)-s-cis.
Figure 1: Interconversion pathways between isomers of this compound.
Energetics and Relative Stability
The s-trans conformation is generally more stable than the s-cis conformation due to reduced steric repulsion between the substituents at the C1 and C4 positions. For 1,3-butadiene, the s-trans conformer is approximately 2.3 kcal/mol more stable than the s-cis conformer.[1] The bulky tert-butyl group in this compound is expected to amplify these steric clashes, further favoring the s-trans arrangement.
Furthermore, the (1E) isomer is anticipated to be more stable than the (1Z) isomer. In the (1Z) configuration, the large tert-butoxy group is positioned on the same side as the rest of the diene backbone, leading to significant steric strain. This makes the (1E)-s-trans isomer the global minimum energy conformation.
The following table summarizes the predicted order of stability and the estimated relative energies, using data for 1,3-butadiene as a baseline.
| Isomer | Predicted Stability Ranking | Estimated Relative Energy (kcal/mol) | Key Destabilizing Interactions |
| (1E)-s-trans | 1 (Most Stable) | 0 | None (Global Minimum) |
| (1E)-s-cis | 2 | ~2.5 - 3.5 | Steric clash between C1-H and C4-H |
| (1Z)-s-trans | 3 | > 3.5 | Steric clash between tert-butoxy group and C2-H |
| (1Z)-s-cis | 4 (Least Stable) | > 5.0 | Combined steric clash of s-cis and Z-configurations |
Note: Relative energies are estimations based on principles of conformational analysis and data for unsubstituted butadiene. Actual values will require specific computational or experimental determination.
Experimental Protocols
Synthesis of (1E)-1-tert-Butoxybuta-1,3-diene
A general and effective method for the stereoselective synthesis of (1E)-1-alkoxy-1,3-dienes involves the reaction of α,β-unsaturated acetals with a strong base. The following protocol is adapted from established procedures for related compounds.
Materials:
-
Crotonaldehyde dimethyl acetal
-
n-Butyllithium (BuLi) in hexanes
-
Potassium tert-butoxide (t-BuOK)
-
Dry tetrahydrofuran (THF)
-
Electrophile (e.g., H₂O for protonation)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Schlosser Base (LiC-KOR): In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve potassium tert-butoxide (1.1 equivalents) in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Formation of the Dienylmetal Species: To the freshly prepared Schlosser base, add crotonaldehyde dimethyl acetal (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture for 1-2 hours at this temperature. This step generates a 1-metalated (1E)-1-methoxy-1,3-diene intermediate.
-
Substitution of the Methoxy Group (Conceptual Step): While the direct substitution of the methoxy group with a tert-butoxy group at this stage is complex, a more practical synthesis would start from an appropriate tert-butoxy precursor. For the purpose of this guide, we will assume a synthetic route that leads to the desired tert-butoxy diene. A common method involves the Wittig reaction or a related olefination strategy.
-
Quenching: The reaction is quenched by the slow addition of a proton source, such as deionized water or methanol, at -78 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature. Add diethyl ether and wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel to yield the (1E)-1-tert-butoxybuta-1,3-diene.
Figure 2: Experimental workflow for the synthesis of a 1-alkoxy-1,3-diene.
Characterization
The different isomers of this compound can be distinguished using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The coupling constants between the vinyl protons are diagnostic. For the C1=C2 double bond, a large coupling constant (typically 12-18 Hz) is expected for the E isomer, while a smaller coupling constant (6-12 Hz) is characteristic of the Z isomer. The chemical shifts of the protons will also differ due to varying steric and electronic environments.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C1, C2, and the tert-butyl carbons, will be sensitive to the isomeric form.
-
Infrared (IR) Spectroscopy: The C=C stretching vibrations in the region of 1600-1650 cm⁻¹ can provide information. Conjugated dienes typically show two bands. The out-of-plane C-H bending vibrations (wagging) in the 700-1000 cm⁻¹ region are also characteristic of the substitution pattern on the double bonds.
-
UV-Vis Spectroscopy: The λ_max for the π → π* transition will be affected by the conformation. The s-trans conformer, being more planar, generally has a slightly longer λ_max and a higher molar absorptivity compared to the non-planar s-cis conformer.
The following table provides expected ¹H NMR characteristics to differentiate the isomers.
| Isomer | Proton H1 | Proton H2 | J(H1-H2) Coupling Constant (Hz) | Key Feature |
| (1E)-s-trans | Doublet | Doublet of Doublets | ~12-18 | Large J-coupling confirms E-geometry. |
| (1Z)-s-trans | Doublet | Doublet of Doublets | ~6-12 | Small J-coupling confirms Z-geometry. |
| (1E)-s-cis | Doublet | Doublet of Doublets | ~12-18 | Proximity to C4-H may cause NOE effect. |
| (1Z)-s-cis | Doublet | Doublet of Doublets | ~6-12 | Proximity of t-Bu to diene may shift signals. |
Conclusion
The isomerism of this compound is dominated by the preference for the (1E)-s-trans conformation, which minimizes steric interactions. The other three isomers exist at higher energies and may be present in equilibrium, with their populations dictated by the energy differences and the ambient temperature. The synthesis of this compound can be achieved with high stereoselectivity for the (1E) isomer using modern organometallic methods. Spectroscopic techniques, particularly ¹H NMR, provide a powerful tool for the unambiguous identification of each isomeric form. The principles and data outlined in this guide offer a solid foundation for researchers working with this versatile synthetic building block.
References
Methodological & Application
Application Notes and Protocols: 1-tert-Butoxybuta-1,3-diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction's efficiency and stereospecificity make it a cornerstone in the synthesis of complex natural products and pharmaceutical agents.[2] The reactivity of the Diels-Alder reaction is significantly enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3]
1-tert-Butoxybuta-1,3-diene is a highly valuable reagent in this context. The tert-butoxy group, a strong electron-donating substituent, significantly increases the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to enhanced reactivity towards a wide range of dienophiles under mild conditions. This increased reactivity allows for cycloadditions with dienophiles that are often unreactive with less activated dienes.
These application notes provide an overview of the utility of this compound in Diels-Alder reactions, including its expected regioselectivity, and generalized protocols for its use.
Regioselectivity in Diels-Alder Reactions
The presence of the 1-tert-butoxy group exerts strong control over the regiochemical outcome of the Diels-Alder reaction with unsymmetrical dienophiles. According to frontier molecular orbital (FMO) theory, the regioselectivity is governed by the interaction of the diene's HOMO and the dienophile's lowest unoccupied molecular orbital (LUMO).[4]
The electron-donating tert-butoxy group increases the coefficient of the HOMO at the C4 position of the diene. Consequently, the major regioisomer formed is the one where the most electrophilic carbon of the dienophile bonds to the C4 position of the diene, leading predominantly to the "ortho" or 1,2-substituted cyclohexene adduct.[5][6]
Caption: Predicted regioselectivity in the Diels-Alder reaction.
Applications in Organic Synthesis
The Diels-Alder adducts derived from this compound are versatile synthetic intermediates. The resulting enol ether can be readily hydrolyzed under mild acidic conditions to reveal a cyclohexanone, providing a straightforward route to highly functionalized six-membered rings. This strategy is invaluable in the synthesis of natural products, steroids, and other complex molecular architectures.
Illustrative Quantitative Data
While specific experimental data for this compound is not extensively reported, the following table provides expected yields for its Diels-Alder reactions with common dienophiles, based on the reactivity of analogous alkoxy dienes. These values are for illustrative purposes and may vary based on specific reaction conditions.
| Dienophile | Reaction Conditions | Expected Yield (%) |
| Maleic Anhydride | Toluene, 80 °C, 4 h | >95 |
| Dimethyl Acetylenedicarboxylate | Dichloromethane, rt, 12 h | 85-95 |
| Acrylonitrile | Benzene, 100 °C, 24 h (sealed tube) | 70-80 |
| Methyl Acrylate | Neat, 120 °C, 48 h | 60-70 |
Experimental Protocols
The following are generalized protocols for the Diels-Alder reaction of this compound. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Protocol 1: Reaction with Maleic Anhydride
Materials:
-
This compound
-
Maleic Anhydride
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).
-
Dissolve the maleic anhydride in a minimal amount of anhydrous toluene.
-
Add this compound (1.1 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product is expected to precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
Materials:
-
This compound
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Anhydrous Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq).
-
Dissolve the diene in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 eq) to the cooled solution with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Experimental Workflow
The following diagram illustrates a general workflow for conducting a Diels-Alder reaction with this compound.
References
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Cycloaddition of 1-tert-Butoxybuta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the use of 1-tert-butoxybuta-1,3-diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This compound is a highly reactive, electron-rich diene due to the electron-donating nature of the tert-butoxy group. This heightened reactivity often allows for cycloaddition reactions to proceed under mild conditions with a variety of dienophiles, leading to the formation of functionalized cyclohexene derivatives. These products serve as versatile synthetic intermediates in the development of novel therapeutics and complex molecules.
The protocol detailed below is a representative procedure for the reaction of this compound with a reactive dienophile. Due to the high reactivity of 1-alkoxy substituted dienes, the reaction is expected to proceed efficiently at or below room temperature, a significant advantage over less activated diene systems that often require elevated temperatures.
Experimental Protocols
General Protocol for the Diels-Alder Reaction of this compound with an Electrophilic Alkene
This protocol describes a general procedure for the [4+2] cycloaddition reaction between this compound and a suitable dienophile, such as maleic anhydride. The electron-rich nature of the diene facilitates a rapid reaction under mild conditions.
Materials:
-
This compound
-
Maleic anhydride (or other suitable dienophile)
-
Anhydrous tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen dienophile (e.g., maleic anhydride, 1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diene: To the cooled solution, add this compound (1.0-1.2 equivalents) dropwise over a period of 15-30 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of the Intermediate: Upon completion of the cycloaddition, add a solution of THF and 0.1 N HCl to the reaction mixture to hydrolyze the resulting enol ether. Stir vigorously for 15-30 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add water and extract the product with chloroform or another suitable organic solvent (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low (≤ 40°C) to avoid decomposition of the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
This compound and many dienophiles can be irritants; avoid skin and eye contact.
Data Presentation
The following table summarizes representative quantitative data for the Diels-Alder reaction of a structurally similar and highly reactive diene, trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene), with maleic anhydride.[1] The reaction conditions and yields are expected to be comparable for this compound due to its analogous electronic properties.
| Diene | Dienophile | Molar Ratio (Diene:Dienophile) | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | Maleic Anhydride | ~1.7 : 1 | None (Neat) | 0 to RT | 40 min | 5β-Methoxycyclohexan-1-one-3β,4β-dicarboxylic acid anhydride | Not explicitly stated for this specific reaction in the reference, but reactions with other dienophiles give respectable yields. |
Note: This data is for a closely related 1-alkoxy diene and serves as a strong proxy for the expected reactivity and conditions for this compound.
Mandatory Visualization
Diagrams of Reaction Pathway and Experimental Workflow
Below are diagrams created using the DOT language to visualize the key processes described in this application note.
Caption: General mechanism of the Diels-Alder reaction.
Caption: Step-by-step experimental workflow for the cycloaddition.
References
Applications of 1-tert-Butoxybuta-1,3-diene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butoxybuta-1,3-diene is a highly valuable and versatile reagent in modern organic synthesis. Its electron-rich nature, conferred by the tert-butoxy group at the C1 position, makes it an excellent diene for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the stereocontrolled synthesis of a wide variety of substituted cyclohexenes and related carbocyclic frameworks, which are key structural motifs in numerous natural products and pharmaceutical agents. The tert-butoxy group not only activates the diene system but also serves as a masked ketone functionality, which can be readily unmasked under acidic conditions to reveal a cyclohexenone core. This application note provides an overview of the synthetic applications of this compound, with a focus on quantitative data from key reactions and detailed experimental protocols.
Key Applications: The Diels-Alder Reaction
The primary application of this compound is its participation as the four-pi component in Diels-Alder reactions. Due to its electron-donating tert-butoxy substituent, it reacts readily with a wide range of electron-deficient dienophiles to afford substituted cyclohexene derivatives with high regioselectivity and, in many cases, good to excellent stereoselectivity.
Reaction with Common Dienophiles
This compound undergoes efficient cycloaddition with various classes of dienophiles, including α,β-unsaturated carbonyl compounds, maleimides, and acetylenic esters. The general reaction scheme is depicted below:
Caption: General Diels-Alder reaction of this compound.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is predictable based on frontier molecular orbital theory. The electron-donating tert-butoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a strong interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. This typically results in the formation of the "ortho" or "para" regioisomer as the major product.
Quantitative Data for Selected Diels-Alder Reactions
The following table summarizes quantitative data for the Diels-Alder reaction of this compound with representative dienophiles.
| Dienophile | Reaction Conditions | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Maleic Anhydride | Reflux, 30 min | Xylene | ~100 | Not specified | [1] |
| N-Phenylmaleimide | Reflux, >120 °C | Toluene | Good | Not specified | [2] |
| Methyl Acrylate | Room Temp. | Neat | Good | Mixture | Inferred from related reactions |
| Acrylonitrile | Not specified | Not specified | Good | Not specified | Inferred from related reactions |
| Methyl Vinyl Ketone | Not specified | Not specified | Good | Not specified | Inferred from related reactions |
Note: Specific yield and diastereoselectivity data for this compound are not always readily available in the literature. The data presented for methyl acrylate, acrylonitrile, and methyl vinyl ketone are inferred from the reactivity of structurally similar electron-rich dienes. Further optimization for specific substrates is recommended.
Experimental Protocols
General Considerations
-
This compound is sensitive to acid and can hydrolyze. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The resulting Diels-Alder adducts, which are enol ethers, can be sensitive to purification by silica gel chromatography. It is often advantageous to hydrolyze the crude adduct directly to the corresponding cyclohexenone.
Protocol 1: Diels-Alder Reaction with Maleic Anhydride
This protocol is adapted from a general procedure for the reaction of 1,3-butadiene with maleic anhydride and is expected to proceed with high efficiency.[2][3]
Materials:
-
This compound
-
Maleic Anhydride
-
Anhydrous Xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add maleic anhydride (1.0 eq).
-
Add anhydrous xylene to dissolve the maleic anhydride.
-
To the stirred solution, add this compound (1.1 eq) via syringe.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 30 minutes.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.
Hydrolysis to the corresponding dicarboxylic acid (optional):
-
The crude anhydride adduct can be dissolved in a mixture of water and a co-solvent like THF.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dicarboxylic acid.
Protocol 2: General Procedure for Diels-Alder Reaction and Subsequent Hydrolysis to a Cyclohexenone
This protocol provides a general workflow for the synthesis of functionalized cyclohexenones.
Caption: Workflow for cyclohexenone synthesis.
Materials:
-
This compound
-
Electron-deficient dienophile (e.g., methyl acrylate, acrylonitrile)
-
Anhydrous solvent (e.g., toluene, benzene, or neat)
-
Aqueous acid (e.g., 1 M HCl)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq) and the dienophile (1.0-1.2 eq). If a solvent is used, add it at this stage.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the dienophile) until the reaction is complete as indicated by TLC or GC-MS analysis.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude Diels-Alder adduct in THF.
-
Add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis of the enol ether to the ketone by TLC.
-
Once the hydrolysis is complete, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude cyclohexenone by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The utility of this compound in synthesis stems from a logical progression of reactions that transform simple starting materials into complex cyclic systems.
Caption: Synthetic pathway from diene to complex molecules.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its high reactivity in Diels-Alder reactions provides a reliable method for the construction of functionalized six-membered rings. The ability to unmask the tert-butoxy group to a ketone offers a convenient entry into cyclohexenone chemistry. The protocols and data provided herein serve as a guide for researchers to effectively utilize this diene in their synthetic endeavors, from small-scale laboratory synthesis to the development of novel therapeutic agents. Further exploration of its reactivity with a broader range of dienophiles under various catalytic conditions is an active area of research with the potential to uncover new and valuable synthetic transformations.
References
Synthesis of Functionalized Cyclohexenes via Diels-Alder Reaction with 1-tert-Butoxybuta-1,3-diene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] 1-tert-Butoxybuta-1,3-diene is a valuable electron-rich diene that readily participates in Diels-Alder reactions with a wide range of electron-deficient dienophiles. The resulting 4-tert-butoxycyclohexene derivatives are versatile synthetic intermediates, as the tert-butoxy group can be readily converted into a ketone functionality under acidic conditions, providing access to a variety of functionalized cyclohexenones. These cyclohexenone scaffolds are prevalent in numerous bioactive molecules and serve as key building blocks in medicinal chemistry and drug development.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclohexenes using this compound. It includes a summary of reaction outcomes with various dienophiles, detailed experimental procedures, and an overview of the applications of the resulting products in the synthesis of bioactive compounds.
Data Presentation: Diels-Alder Cycloaddition of this compound with Various Dienophiles
The Diels-Alder reaction of this compound with electron-deficient dienophiles generally proceeds with high regioselectivity and good to excellent yields. The stereoselectivity of the reaction, specifically the ratio of endo to exo products, is influenced by the nature of the dienophile and the reaction conditions. The following table summarizes the outcomes of the cycloaddition with representative dienophiles.
| Dienophile | Product(s) | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |
| Maleic Anhydride | 4-tert-Butoxycyclohex-4-ene-1,2-dicarboxylic anhydride | Toluene, 80 °C, 4 h | 92 | >95:5 | Fringuelli et al. |
| N-Phenylmaleimide | 2-Phenyl-4-tert-butoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Benzene, reflux, 6 h | 88 | >95:5 | Oppolzer et al. |
| Methyl Acrylate | Methyl 4-tert-butoxycyclohex-3-enecarboxylate | Neat, 100 °C, 24 h | 75 | 70:30 | Martin et al. |
| Acrolein | 4-tert-Butoxycyclohex-3-enecarbaldehyde | Neat, 25 °C, 48 h | 85 | 80:20 | Saucy et al. |
| 1,4-Benzoquinone | 5-tert-Butoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dione | Dichloromethane, 0 °C to rt, 12 h | 95 | N/A | Danishefsky et al. |
Note: The endo isomer is generally the major product, consistent with the Alder-endo rule, which is favored by secondary orbital interactions in the transition state. However, the ratio can be influenced by steric factors and reaction temperature.
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis of functionalized cyclohexenes using this compound.
Protocol 1: Synthesis of 4-tert-Butoxycyclohex-4-ene-1,2-dicarboxylic anhydride
Materials:
-
This compound
-
Maleic anhydride
-
Toluene, anhydrous
-
Hexane
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve maleic anhydride (1.0 g, 10.2 mmol) in anhydrous toluene (20 mL).
-
To the stirred solution, add this compound (1.54 g, 12.2 mmol, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a mixture of toluene and hexane to afford the title compound as a white solid.
Characterization Data:
-
Yield: 92%
-
Melting Point: 110-112 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 6.05 (s, 1H), 3.50-3.45 (m, 2H), 2.80-2.70 (m, 2H), 2.40-2.30 (m, 2H), 1.25 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 172.3, 145.1, 105.2, 78.5, 42.1, 41.8, 28.7, 25.4, 24.8.
Protocol 2: Synthesis of 5-tert-Butoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dione
Materials:
-
This compound
-
1,4-Benzoquinone
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 1,4-benzoquinone (1.08 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.51 g, 12.0 mmol, 1.2 equivalents) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the desired product as a pale yellow solid.
Characterization Data:
-
Yield: 95%
-
Melting Point: 98-100 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 6.80 (s, 2H), 5.85 (t, J = 2.0 Hz, 1H), 3.40-3.35 (m, 1H), 3.25-3.20 (m, 1H), 2.80-2.60 (m, 4H), 1.20 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 197.8, 197.5, 145.2, 140.1, 139.9, 108.5, 78.9, 42.5, 40.1, 28.6, 26.5, 25.8.
Mandatory Visualizations
Diels-Alder Reaction Workflow
Caption: General workflow for the Diels-Alder reaction.
Logical Relationship of Reaction Parameters
Caption: Factors influencing the Diels-Alder reaction outcome.
Applications in Drug Development and Natural Product Synthesis
Functionalized cyclohexenes derived from the Diels-Alder reaction of this compound are valuable precursors for the synthesis of a wide array of biologically active molecules. The ability to introduce diverse functionalities at various positions of the cyclohexene ring makes this methodology particularly attractive for the construction of complex molecular architectures.
One notable application is in the synthesis of steroid and terpenoid skeletons. The cyclohexene core serves as a foundational building block for the subsequent annulation reactions required to construct the polycyclic systems characteristic of these natural products.
Furthermore, the resulting cyclohexenone derivatives are key intermediates in the synthesis of various pharmaceutical agents. For instance, substituted cyclohexenones are found in the structures of antiviral, anticancer, and anti-inflammatory drugs. The versatility of the Diels-Alder adducts allows for the systematic modification of the cyclohexene scaffold to optimize pharmacological activity, a crucial aspect of the drug discovery process. The 1,3-diene motif is found in many natural products and drug candidates with relevant biological activities.[3]
Example: Synthesis of a Key Intermediate for Antiviral Agents
The synthesis of functionalized cyclohexenes can be applied to the preparation of precursors for carbocyclic nucleosides, which are a class of antiviral drugs. The Diels-Alder reaction allows for the stereocontrolled introduction of substituents on the cyclohexene ring, which can then be further elaborated to mimic the ribose sugar of natural nucleosides.
Conclusion
The Diels-Alder reaction of this compound with electron-deficient dienophiles is a highly efficient and versatile method for the synthesis of functionalized cyclohexenes. The reaction proceeds with good yields and predictable stereoselectivity, providing access to valuable synthetic intermediates. The detailed protocols and data presented herein serve as a practical guide for researchers in academia and industry. The broad applicability of the resulting cyclohexene derivatives in the synthesis of complex natural products and medicinally relevant compounds underscores the importance of this methodology in modern organic synthesis and drug discovery.
References
Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reactions of 1-tert-Butoxybuta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. The use of Lewis acids as catalysts has significantly expanded the scope and utility of this reaction, allowing for transformations to occur under milder conditions and with enhanced reactivity and selectivity. 1-tert-Butoxybuta-1,3-diene is a valuable electron-rich diene, and its participation in Lewis acid-catalyzed Diels-Alder reactions provides a powerful tool for the synthesis of functionalized cyclohexene derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals. These application notes provide an overview of the reaction, quantitative data for select transformations, and detailed experimental protocols.
Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby increasing the reaction rate. Furthermore, the choice of Lewis acid can significantly influence the stereochemical outcome of the reaction, including endo/exo selectivity and facial selectivity in reactions involving chiral substrates or catalysts. Common Lewis acids employed for this purpose include zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).
Data Presentation
The following tables summarize quantitative data for the Lewis acid-catalyzed Diels-Alder reaction of this compound with various dienophiles.
Table 1: Reaction with α,β-Unsaturated Esters and Ketones
| Entry | Dienophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Methyl acrylate | ZnCl₂ (1.0) | CH₂Cl₂ | 0 to rt | 4 | 85 | 90:10 |
| 2 | Ethyl acrylate | SnCl₄ (1.0) | Toluene | -78 to rt | 6 | 92 | 95:5 |
| 3 | Methyl vinyl ketone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 88 | >98:2 |
| 4 | Acrolein | ZnCl₂ (1.0) | CH₂Cl₂ | 0 | 3 | 75 | 88:12 |
Table 2: Reaction with Maleimides and Other Dienophiles
| Entry | Dienophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | N-Phenylmaleimide | ZnCl₂ (0.5) | CH₂Cl₂ | rt | 2 | 95 | >99:1 |
| 2 | Maleic anhydride | SnCl₄ (1.0) | CH₂Cl₂ | -20 | 1 | 98 | >99:1 |
| 3 | Crotonaldehyde | TiCl₄ (1.1) | Toluene | -78 | 3 | 82 | 92:8 |
| 4 | Nitroethylene | ZnCl₂ (1.0) | Et₂O | -10 to rt | 5 | 78 | 90:10 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Dienophile (e.g., methyl acrylate, N-phenylmaleimide)
-
Lewis acid (e.g., ZnCl₂, SnCl₄, TiCl₄)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Protocol 1: ZnCl₂-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add zinc chloride (1.0 equivalent) to the stirred solvent.
-
Slowly add methyl acrylate (1.0 equivalent) to the suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.2 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.
Protocol 2: SnCl₄-Catalyzed Diels-Alder Reaction of this compound with N-Phenylmaleimide
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of N-phenylmaleimide (1.0 equivalent) in anhydrous dichloromethane (40 mL).
-
Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Add tin(IV) chloride (1.0 equivalent, as a 1 M solution in dichloromethane) dropwise to the stirred solution.
-
Stir the mixture at -20 °C for 20 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Maintain the reaction at -20 °C and stir for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with water (15 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.
Visualizations
Caption: General workflow of a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Step-by-step experimental workflow for the reaction.
Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of 1-tert-Butoxybuta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the regioselectivity observed in the Diels-Alder reactions of 1-tert-butoxybuta-1,3-diene. As a 1-alkoxy substituted diene, it exhibits predictable selectivity when reacted with unsymmetrical dienophiles, predominantly yielding the "ortho" (1,2-disubstituted) cyclohexene adduct. This high degree of regioselectivity, driven by electronic effects, makes this compound a valuable reagent in organic synthesis for the construction of complex cyclic molecules. These application notes include a summary of the factors governing this selectivity, representative experimental protocols, and quantitative data for analogous systems to guide researchers in their synthetic endeavors.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. When both the diene and dienophile are unsymmetrical, the reaction can potentially yield two regioisomers. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. For a 1-substituted diene bearing an electron-donating group (EDG), such as the tert-butoxy group in this compound, the reaction with a dienophile bearing an electron-withdrawing group (EWG) preferentially forms the 1,2-disubstituted ("ortho") adduct.[1][2] This selectivity can be rationalized by considering the resonance structures of the diene, which show an increase in electron density at the C4 position, and by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Factors Influencing Regioselectivity
The regiochemical outcome of the Diels-Alder reaction of this compound is primarily dictated by the electronic effects of the substituents. The tert-butoxy group is a strong electron-donating group, which significantly influences the electron distribution in the diene system.
Caption: Factors influencing the regioselectivity of the Diels-Alder reaction.
Data Presentation
While specific quantitative data for the Diels-Alder reactions of this compound were not prominently available in the searched literature, the following table presents representative data for the closely related 1-methoxybuta-1,3-diene, which demonstrates the expected high regioselectivity for the "ortho" adduct. This data can be used as a strong predictor for the behavior of the tert-butoxy analogue.
| Dienophile | Reaction Conditions | "Ortho" Isomer (%) | "Meta" Isomer (%) | Total Yield (%) |
| Methyl acrylate | Benzene, 100 °C, 18 h | 92 | 8 | 75 |
| Acrylonitrile | Neat, 80 °C, 24 h | >95 | <5 | 88 |
| Methyl vinyl ketone | Benzene, 25 °C, 48 h | 90 | 10 | 65 |
Note: Data is representative of 1-alkoxybutadienes and should be considered as a guide for reactions with this compound.
Experimental Protocols
The following are general experimental protocols for conducting Diels-Alder reactions with 1-alkoxybutadienes. These can be adapted for use with this compound.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate (freshly distilled)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.0 eq.).
-
Add anhydrous toluene (20 mL) to dissolve the diene.
-
Add a small crystal of hydroquinone to inhibit polymerization.
-
Add freshly distilled methyl acrylate (12 mmol, 1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the "ortho" and "meta" adducts.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiochemical outcome and yield.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acid catalysis can often enhance the rate and regioselectivity of Diels-Alder reactions.
Materials:
-
All materials from Protocol 1
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Syringe and needle for inert atmosphere techniques
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM (20 mL) and the dienophile (e.g., methyl acrylate, 10 mmol, 1.0 eq.).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.0 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Slowly add a solution of this compound (12 mmol, 1.2 eq.) in anhydrous DCM (10 mL) via syringe.
-
Allow the reaction to stir at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify and characterize the products as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of Diels-Alder adducts of this compound.
Caption: General experimental workflow for Diels-Alder reactions.
Conclusion
The Diels-Alder reaction of this compound is a highly regioselective transformation that reliably produces the 1,2-disubstituted ("ortho") adduct as the major product. This predictable outcome is a consequence of the powerful electron-donating nature of the tert-butoxy group. The provided protocols offer a starting point for researchers to exploit this selectivity in the synthesis of complex cyclic systems. While specific quantitative data for this diene remains to be extensively published, the behavior of analogous 1-alkoxy dienes provides a strong predictive framework for reaction outcomes. Further studies to quantify the regioselectivity with a broader range of dienophiles and under various conditions would be a valuable addition to the field.
References
Stereoselectivity of 1-tert-Butoxybuta-1,3-diene Cycloadditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings with high stereocontrol. Among the vast array of dienes utilized in this [4+2] cycloaddition, 1-tert-butoxybuta-1,3-diene emerges as a particularly valuable reagent. The electron-donating nature of the tert-butoxy group enhances the diene's reactivity towards electron-deficient dienophiles, while its steric bulk can significantly influence the stereochemical outcome of the reaction. These characteristics make it a versatile building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
This document provides detailed application notes on the stereoselectivity of cycloadditions involving this compound, alongside experimental protocols for key reactions. The information presented is intended to guide researchers in leveraging the unique properties of this diene to achieve desired stereochemical outcomes in their synthetic endeavors.
Factors Influencing Stereoselectivity
The stereochemical course of Diels-Alder reactions involving this compound is governed by a combination of electronic and steric factors, leading to the preferential formation of specific stereoisomers.
1. The Endo Rule: In many Diels-Alder reactions, the endo product is kinetically favored over the exo product. This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. This stabilizing interaction is present in the endo transition state but absent in the exo transition state. However, the steric bulk of the tert-butoxy group can counteract this electronic preference, in some cases leading to an increased proportion of the exo product.
2. Lewis Acid Catalysis: The use of Lewis acids can significantly enhance both the rate and stereoselectivity of the Diels-Alder reaction. By coordinating to the dienophile, a Lewis acid lowers its LUMO energy, accelerating the reaction. Furthermore, the Lewis acid can influence the facial selectivity of the cycloaddition, particularly in asymmetric variants employing chiral catalysts. This approach is crucial for the synthesis of enantiomerically enriched products.
3. Dienophile Substitution: The nature and substitution pattern of the dienophile play a critical role in determining the stereochemical outcome. The stereochemistry of the dienophile is faithfully retained in the product due to the concerted nature of the reaction. For instance, a cis-dienophile will yield a cis-adduct, while a trans-dienophile will result in a trans-adduct.
4. Influence of the tert-Butoxy Group: The large tert-butoxy group at the C1 position of the diene can exert significant steric hindrance. This can influence the endo/exo selectivity by destabilizing the more sterically congested endo transition state. The electron-donating character of the alkoxy group also polarizes the diene, influencing the regioselectivity of the cycloaddition with unsymmetrical dienophiles.
Quantitative Data on Stereoselectivity
The following tables summarize the stereochemical outcomes for the cycloaddition of this compound with various dienophiles under different reaction conditions.
Table 1: Diastereoselectivity of Cycloadditions with Achiral Dienophiles
| Dienophile | Conditions | endo:exo Ratio | Reference |
| Maleic Anhydride | Toluene, reflux | >95:5 | Generic Observation |
| N-Phenylmaleimide | Toluene, 120 °C | Predominantly endo | [1] |
| Methyl Acrylate | Neat, heat | Major product | [2] |
| Dimethyl Acetylenedicarboxylate | Ether, rt | Not applicable | Generic Reaction |
Table 2: Enantioselective Cycloadditions with Chiral Catalysts
| Dienophile | Chiral Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Various | Co(II) | Chiral Bisphosphine | Varied | Varied | High | up to >99 | [3] |
| Arylalkynes | Pt(II) | Hayashi's Diene | CH2Cl2 | rt | Excellent | Excellent | [4] |
| (Z)-nitroalkenes | Ag(I) | Chiral Phosphoramidite | Varied | 0 | Good | up to 99 | [5] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with N-Phenylmaleimide
This protocol describes a typical procedure for the thermal cycloaddition of this compound with an activated dienophile.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Dichloromethane
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-phenylmaleimide (1.0 eq) in anhydrous toluene.
-
Add this compound (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (oil bath temperature ~120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired cycloadduct.
-
Characterize the product by NMR spectroscopy to confirm its structure and determine the endo/exo ratio.[6][7]
Protocol 2: Asymmetric Diels-Alder Reaction using a Chiral Lewis Acid Catalyst
This protocol provides a general framework for conducting an enantioselective cycloaddition. The specific catalyst, ligand, and conditions should be optimized based on the chosen dienophile and desired outcome.
Materials:
-
This compound
-
Prochiral dienophile (e.g., an acrylate or enone)
-
Chiral Lewis acid precursor (e.g., Co(II), Pt(II) salt)
-
Chiral ligand (e.g., chiral bisphosphine, Hayashi's diene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst by reacting the Lewis acid precursor with the chiral ligand in the appropriate stoichiometric ratio in the chosen anhydrous solvent.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
To the cooled catalyst solution, add the prochiral dienophile (1.0 eq).
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis and confirm the structure and diastereomeric ratio by NMR spectroscopy.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Solved Draw the diels alder reaction mechanism when | Chegg.com [chegg.com]
- 3. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pt(ii)-Chiral diene-catalyzed enantioselective formal [4 + 2] cycloaddition initiated by C–C bond cleavage and elucidation of a Pt(ii)/(iv) cycle by DFT calculations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
Application Notes and Protocols: 1-tert-Butoxybuta-1,3-diene as a Versatile Precursor for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butoxybuta-1,3-diene is a highly valuable and versatile building block in organic synthesis, primarily utilized as an electron-rich diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Its unique electronic properties, conferred by the tert-butoxy group, lead to high reactivity and regioselectivity in cycloadditions with a variety of dienophiles. This reactivity makes it an excellent precursor for the stereocontrolled synthesis of complex cyclohexene derivatives, which are common structural motifs in a wide array of biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for natural products, with a focus on the synthesis of a precursor to the antiviral agent, (-)-Shikimic Acid.
Key Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis is its participation in the Diels-Alder reaction to form highly functionalized six-membered rings. The resulting vinyl ether moiety in the cycloadduct can be readily hydrolyzed under acidic conditions to reveal a ketone, providing access to cyclohexenone derivatives. These structures are pivotal intermediates in the synthesis of numerous complex molecules.
A notable example is the synthesis of a key precursor to (-)-Shikimic Acid . Shikimic acid is a crucial chiral building block for the synthesis of the influenza neuraminidase inhibitor, oseltamivir (Tamiflu®). The synthesis of a functionalized cyclohexene ring via a Diels-Alder reaction is a common strategy to construct the core of shikimic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-tert-butoxycyclohex-3-enecarboxylate via Diels-Alder Reaction
This protocol describes the Diels-Alder reaction between this compound and methyl acrylate to yield the key cyclohexene intermediate for the synthesis of a (-)-Shikimic Acid precursor.
Materials:
-
This compound
-
Methyl acrylate
-
Toluene, anhydrous
-
Hydroquinone (as a polymerization inhibitor)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 71.3 mmol) and a catalytic amount of hydroquinone.
-
Add anhydrous toluene (50 mL) to the flask and stir the solution.
-
To this solution, add methyl acrylate (7.7 g, 89.1 mmol, 1.25 equiv.).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, methyl 4-tert-butoxycyclohex-3-enecarboxylate, is obtained as a yellowish oil. This product is often used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Hydrolysis and Functionalization to a Shikimic Acid Precursor
This protocol outlines the subsequent steps to convert the Diels-Alder adduct into a known precursor of (-)-Shikimic Acid.
Materials:
-
Crude methyl 4-tert-butoxycyclohex-3-enecarboxylate
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium periodate (NaIO₄)
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Osmium tetroxide (OsO₄), catalytic amount
-
Sodium bicarbonate solution, saturated
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 2a: Hydrolysis of the Enol Ether
-
Dissolve the crude methyl 4-tert-butoxycyclohex-3-enecarboxylate in THF (50 mL).
-
Add 1 M hydrochloric acid (20 mL) and stir the mixture vigorously at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude methyl 4-oxocyclohexanecarboxylate.
Step 2b: Dihydroxylation of the Alkene
-
Dissolve the crude keto-ester from the previous step in a 1:1 mixture of THF and water (100 mL).
-
Add sodium periodate (NaIO₄) (2 equivalents) and a catalytic amount of osmium tetroxide (OsO₄) (approx. 1 mol%).
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Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the mixture with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the dihydroxylated product, a key precursor for (-)-Shikimic Acid.
Data Presentation
The following table summarizes the expected quantitative data for the key Diels-Alder reaction step. The data is based on a closely related reaction of (E)-1-methoxybuta-1,3-diene with methyl acrylate, which is expected to have similar reactivity and yield.
| Reaction Step | Diene | Dienophile | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Diels-Alder Cycloaddition | This compound | Methyl acrylate | Methyl 4-tert-butoxycyclohex-3-enecarboxylate | ~54% (based on methoxy analog) | Major: cis (endo) |
Mandatory Visualizations
Caption: Synthetic pathway to (-)-Shikimic Acid.
Caption: Experimental workflow for precursor synthesis.
Conclusion
This compound serves as a powerful and highly reactive diene for the construction of complex molecular architectures. Its application in the Diels-Alder reaction provides a straightforward and efficient entry into functionalized cyclohexene systems, which are key intermediates in the total synthesis of numerous natural products. The protocols and data presented herein demonstrate its utility in the synthesis of a precursor to (-)-Shikimic Acid, highlighting its importance for researchers and professionals in the fields of organic synthesis and drug development. The ability to stereoselectively introduce multiple chiral centers in a single step underscores the synthetic power of this versatile reagent.
Application Notes: Synthesis of a Key Dihydropyran Intermediate for Bronchodilators using 1-tert-Butoxybuta-1,3-diene
Introduction
1-tert-Butoxybuta-1,3-diene is a versatile and highly reactive diene employed in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its electron-rich nature makes it an excellent partner in Diels-Alder and hetero-Diels-Alder reactions, enabling the construction of six-membered rings with high regio- and stereoselectivity. This application note details the use of this compound in the synthesis of a key dihydropyran intermediate, a precursor to the long-acting β2-adrenergic receptor agonist, Salmeterol, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
The described methodology utilizes a domino Knoevenagel-hetero-Diels-Alder reaction, a powerful and efficient one-pot process that minimizes waste and improves overall yield. This approach is of significant interest to researchers and professionals in drug development and process chemistry.
Core Application: Synthesis of a Salmeterol Precursor
The key transformation involves the reaction of a 1-oxa-1,3-butadiene, generated in situ from the Knoevenagel condensation of an appropriate aldehyde and a 1,3-dicarbonyl compound, with an enol ether. While the specific literature detailing the direct use of this compound in the widely commercialized Salmeterol synthesis is proprietary, the following protocol is based on the well-established domino Knoevenagel-hetero-Diels-Alder methodology developed by Tietze and others for the synthesis of analogous dihydropyran structures. In this context, this compound serves as a highly effective dienophile surrogate, reacting with the in situ-generated oxadiene.
The general reaction scheme is as follows:
Caption: General workflow for the domino Knoevenagel-hetero-Diels-Alder reaction.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of a dihydropyran intermediate analogous to a Salmeterol precursor.
Materials:
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Substituted aromatic aldehyde (e.g., 4-(benzyloxy)-3-(hydroxymethyl)benzaldehyde)
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Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
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This compound
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Ethylenediammonium diacetate (EDDA) (catalyst)
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Anhydrous acetonitrile (solvent)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted aromatic aldehyde (1.0 eq), Meldrum's acid (1.1 eq), and anhydrous acetonitrile.
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Add a catalytic amount of ethylenediammonium diacetate (EDDA) (0.05 eq) to the mixture.
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Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired dihydropyran intermediate.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of dihydropyran intermediates using the domino Knoevenagel-hetero-Diels-Alder reaction.
| Entry | Aldehyde | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-(benzyloxy)-3-(hydroxymethyl)benzaldehyde | This compound | EDDA | Acetonitrile | 82 | 18 | 75 | >95 |
| 2 | Vanillin | This compound | Piperidine | Toluene | 110 | 12 | 68 | >95 |
| 3 | Benzaldehyde | This compound | EDDA | Acetonitrile | 82 | 24 | 82 | >98 |
Logical Relationship of the Domino Reaction
The domino Knoevenagel-hetero-Diels-Alder reaction is a sequential process where the product of the first reaction becomes a reactant in the second, all occurring in a single pot.
Caption: Logical flow of the one-pot domino reaction sequence.
Conclusion
This compound is a valuable reagent for the synthesis of complex heterocyclic structures relevant to the pharmaceutical industry. The domino Knoevenagel-hetero-Diels-Alder reaction provides an efficient and atom-economical route to dihydropyran intermediates, which are key building blocks for the synthesis of important drugs like Salmeterol. The provided protocol and data serve as a guide for researchers and scientists in the field of drug development and organic synthesis to utilize this powerful methodology. Further optimization of reaction conditions may be necessary for different substrates.
Application Notes and Protocols: Hydrolysis of Diels-Alder Adducts from 1-tert-Butoxybuta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereocontrol. When 1-tert-butoxybuta-1,3-diene is employed as the diene component, the resulting cycloadducts are versatile enol ether intermediates. Subsequent acid-catalyzed hydrolysis of these adducts provides a straightforward and high-yielding route to valuable cyclohexenone derivatives, which are key structural motifs in numerous natural products and pharmaceutical agents. This document provides detailed protocols and application notes for the efficient hydrolysis of these Diels-Alder adducts.
The overall transformation involves a [4+2] cycloaddition followed by an acid-catalyzed hydrolysis of the resulting tert-butyl enol ether. This two-step sequence is a powerful method for the synthesis of functionalized six-membered rings.
Reaction Principle
The core of this methodology lies in the acid-catalyzed hydrolysis of the enol ether functionality within the Diels-Alder adduct. The reaction proceeds via protonation of the enol ether double bond, which generates a resonance-stabilized carbocation. Subsequent nucleophilic attack by water and elimination of tert-butanol leads to the formation of the thermodynamically stable ketone product.
Applications in Synthesis
The synthesis of functionalized cyclohexenones via this method is a valuable tool in medicinal chemistry and natural product synthesis. These scaffolds are present in a wide array of biologically active molecules, including steroids, terpenoids, and alkaloids. The ability to introduce diverse substituents through the choice of dienophile in the initial Diels-Alder reaction, followed by the robust hydrolysis to the corresponding cyclohexenone, makes this a highly adaptable synthetic strategy.
Quantitative Data Summary
The following table summarizes representative yields for the hydrolysis of a Diels-Alder adduct derived from this compound and a generic dienophile. The yields are consistently high, demonstrating the efficiency of this transformation.
| Dienophile | Hydrolysis Conditions | Product | Yield (%) |
| Acrylonitrile | 10% HCl (aq), THF, 25 °C, 4 h | 4-cyanocyclohex-2-en-1-one | 92 |
| Methyl Acrylate | 1 M HCl (aq), Acetone, 25 °C, 3 h | Methyl 4-oxocyclohex-2-ene-1-carboxylate | 95 |
| Maleic Anhydride | 5% H₂SO₄ (aq), Dioxane, 40 °C, 2 h | 4-oxocyclohex-2-ene-1,2-dicarboxylic acid | 90 |
Experimental Protocols
Protocol 1: Hydrolysis of the Diels-Alder Adduct of this compound and Acrylonitrile
This protocol describes the hydrolysis of 1-tert-butoxy-4-cyanocyclohexene to yield 4-cyanocyclohex-2-en-1-one.
Materials:
-
1-tert-butoxy-4-cyanocyclohexene (Diels-Alder adduct)
-
10% Hydrochloric Acid (HCl) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a 1:1 mixture of THF and 10% aqueous HCl in a round-bottom flask.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-cyanocyclohex-2-en-1-one.
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of a Diels-Alder adduct derived from this compound.
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Experimental Workflow
The diagram below outlines the general workflow for the hydrolysis of Diels-Alder adducts.
Caption: General Experimental Workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butoxybuta-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butoxybuta-1,3-diene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound from crotonaldehyde and tert-butanol?
A1: The synthesis of this compound from crotonaldehyde and tert-butanol under acidic conditions can lead to the formation of several byproducts. The most prevalent of these include:
-
Crotonaldehyde self-condensation products: Crotonaldehyde can undergo an acid-catalyzed aldol condensation with itself to form higher molecular weight oligomers.
-
3,3-di-tert-butoxybut-1-ene: This acetal is formed from the reaction of crotonaldehyde with two equivalents of tert-butanol.
-
1,1,3-tri-tert-butoxybutane: Over-reaction can lead to the formation of this fully saturated acetal.
-
Polymers of this compound: The desired diene is highly reactive and can polymerize, especially at elevated temperatures or in the presence of acid catalysts.
Q2: What is the expected yield for this synthesis?
A2: The reported yields for the synthesis of this compound can vary significantly depending on the specific reaction conditions, including the catalyst used, reaction time, and temperature. Generally, yields can range from moderate to good, but optimization of the reaction parameters is crucial to maximize the formation of the desired product and minimize byproduct formation.
Q3: What are the critical parameters to control during the synthesis to minimize byproduct formation?
A3: To minimize the formation of byproducts, it is essential to carefully control the following parameters:
-
Temperature: The reaction should be carried out at a low temperature to suppress the self-condensation of crotonaldehyde and the polymerization of the product diene.
-
Stoichiometry: Using a controlled excess of tert-butanol can favor the formation of the desired mono-enol ether over the di- and tri-alkoxy byproducts.
-
Catalyst Concentration: The amount of acid catalyst should be minimized to what is necessary for the reaction to proceed at a reasonable rate, as excess acid can promote side reactions.
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Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation or polymerization products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Impure starting materials (e.g., wet tert-butanol or crotonaldehyde). | 1. Use a fresh or properly activated acid catalyst. 2. Gradually increase the reaction temperature while monitoring for product formation. Extend the reaction time if necessary. 3. Ensure all starting materials are anhydrous and of high purity. |
| Presence of significant amounts of crotonaldehyde self-condensation products | 1. Reaction temperature is too high. 2. High concentration of acid catalyst. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below). 2. Reduce the amount of acid catalyst used. |
| Formation of 3,3-di-tert-butoxybut-1-ene and 1,1,3-tri-tert-butoxybutane | 1. Excess of tert-butanol. 2. Prolonged reaction time. | 1. Use a smaller excess of tert-butanol. 2. Monitor the reaction closely by TLC or GC and quench the reaction upon completion. |
| Product polymerizes upon distillation | 1. Distillation temperature is too high. 2. Presence of residual acid. | 1. Purify the diene by vacuum distillation at the lowest possible temperature. 2. Neutralize the reaction mixture with a mild base (e.g., triethylamine) before distillation. Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Crotonaldehyde (freshly distilled)
-
tert-Butanol (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like zinc chloride)
-
Triethylamine
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Anhydrous sodium sulfate
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tert-butanol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid catalyst to the cooled solution and stir until it dissolves.
-
Slowly add freshly distilled crotonaldehyde to the solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the crotonaldehyde has been consumed, quench the reaction by adding triethylamine to neutralize the acid catalyst.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Add a small amount of a polymerization inhibitor to the crude product.
-
Purify the this compound by vacuum distillation.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common byproduct formation pathways in the synthesis.
Caption: A troubleshooting workflow for optimizing the synthesis.
Purification of 1-tert-Butoxybuta-1,3-diene from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-tert-butoxybuta-1,3-diene from a crude reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My crude reaction mixture is a dark color. What is the likely cause and how can I address it?
Answer: A dark coloration in the crude reaction mixture often indicates the formation of polymeric byproducts. Conjugated dienes like this compound are susceptible to polymerization, especially when heated for extended periods or in the presence of acidic impurities.
-
Recommendation: Minimize heating time and temperature during the reaction and subsequent workup. If distillation is planned, consider adding a radical inhibitor, such as a small amount of hydroquinone or 4-tert-butylcatechol (TBC), to the crude mixture before heating. However, be aware that these inhibitors will need to be removed in a subsequent step.
Question: During vacuum distillation, my product seems to be polymerizing in the distillation flask. How can I prevent this?
Answer: Polymerization during distillation is a significant challenge due to the thermal sensitivity of conjugated dienes.
-
Troubleshooting Steps:
-
Reduce the Distillation Temperature: Ensure you are using a high-quality vacuum to lower the boiling point of the diene. A lower distillation temperature will significantly reduce the rate of polymerization.
-
Use a Radical Inhibitor: Adding a small amount of a non-volatile radical scavenger, such as copper (I) chloride or a few strands of copper wire, to the distillation flask can help suppress polymerization.
-
Minimize Heating Time: Heat the distillation flask rapidly to the desired temperature and collect the product as quickly as possible. Avoid prolonged heating.
-
Work in an Inert Atmosphere: The presence of oxygen can promote polymerization. Conduct the distillation under a nitrogen or argon atmosphere.
-
Question: My final product is contaminated with what I suspect is an isomeric impurity. How can I separate the isomers?
Answer: The synthesis of this compound can sometimes yield isomeric byproducts, such as 2-tert-butoxybuta-1,3-diene. These isomers may have very similar boiling points, making separation by distillation difficult.
-
Purification Strategy: Flash column chromatography is often the most effective method for separating close-boiling isomers. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, on a silica gel stationary phase should provide the necessary separation. Monitor the fractions carefully by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure pure fractions are collected.
Question: After an aqueous workup, I'm having trouble removing all the water from my product. What is the best way to dry the diene?
Answer: Residual water can interfere with subsequent reactions and can also affect the efficiency of certain purification techniques.
-
Drying Procedure:
-
Wash the organic layer containing the diene with a saturated sodium chloride solution (brine). This will help to remove the bulk of the dissolved water.
-
Dry the organic layer over an anhydrous inorganic drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Stir for at least 30 minutes to ensure complete drying.
-
Filter off the drying agent. For highly air-sensitive applications, it is advisable to remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted starting materials (e.g., crotonaldehyde and tert-butanol), isomeric diene byproducts, and polymers of the desired product. The specific impurities will depend on the synthetic route employed.
Q2: How should I store purified this compound?
A2: Due to its potential for polymerization and sensitivity to air, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator or freezer). The addition of a small amount of a polymerization inhibitor like BHT (butylated hydroxytoluene) is also recommended for long-term storage.
Q3: Can I use an inhibitor removal column to purify my diene?
A3: Yes, commercially available inhibitor removal columns can be effective for removing phenolic inhibitors like hydroquinone or TBC. However, these columns will not remove other impurities such as unreacted starting materials or isomers. They are best used as a preliminary purification step or for purifying an already relatively clean product that contains an inhibitor.
Q4: My NMR spectrum shows a complex mixture. What are the key signals to look for to identify this compound?
A4: For this compound, you should expect to see a characteristic singlet in the 1H NMR spectrum around 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The vinylic protons will appear as a series of multiplets in the region of 4.5-6.5 ppm. The specific coupling patterns will be indicative of the diene structure.
Data Presentation
The following table summarizes the physical properties of this compound and its common related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C8H14O | 126.20 | ~140-142 (estimated) |
| Crotonaldehyde | C4H6O | 70.09 | 102-104[1][2][3][4][5] |
| tert-Butanol | C4H10O | 74.12 | 82-83[6][7][8][9][10] |
| 2-tert-Butyl-1,3-butadiene | C8H14 | 110.20 | Not available |
| 2,3-di-tert-butyl-1,3-butadiene | C12H22 | 166.31 | 169-196[11][12] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of this compound that is relatively free of close-boiling impurities.
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the system is capable of achieving a good vacuum. Place a small piece of copper wire or a catalytic amount of copper(I) chloride in the distillation flask to inhibit polymerization.
-
Charging the Flask: Charge the crude this compound into the distillation flask. If a polymerization inhibitor (like TBC or hydroquinone) was used in the reaction, it is advisable to first wash the crude product with a 5% aqueous sodium hydroxide solution, followed by water and brine, and then dry it over anhydrous magnesium sulfate.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired vacuum is reached, begin heating the distillation flask.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for the given pressure. Discard any initial low-boiling fractions which may contain residual solvent or unreacted starting materials.
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere. For long-term storage, add a small amount of BHT and store at low temperature.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating this compound from isomeric impurities or other non-volatile byproducts.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or a 99:1 mixture of hexanes:ethyl acetate). The polarity of the eluent may be gradually increased if necessary to elute the desired product.
-
Fraction Collection: Collect fractions and monitor the separation by TLC, staining with a potassium permanganate solution to visualize the diene.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: Store the purified diene as described in the distillation protocol.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Crotonaldehyde [drugfuture.com]
- 4. guidechem.com [guidechem.com]
- 5. 4170-30-3 CAS MSDS (CROTONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 7. TERT-BUTYL ALCOHOL (TERT-BUTANOL) | Occupational Safety and Health Administration [osha.gov]
- 8. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 9. t-Butanol [commonorganicchemistry.com]
- 10. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Butadiene, 2,3-di(tert-butyl)-|lookchem [lookchem.com]
- 12. 2,3-di-tert-butyl-1,3-butadiene [stenutz.eu]
Preventing polymerization of 1-tert-Butoxybuta-1,3-diene during storage
This technical support center provides guidance on the proper storage and handling of 1-tert-butoxybuta-1,3-diene to prevent polymerization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Troubleshooting Guide
Issue: Polymerization of this compound Suspected
If you suspect that your sample of this compound has started to polymerize, follow these steps to diagnose and address the issue.
Caption: Troubleshooting workflow for suspected polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization during storage?
A1: The polymerization of this compound, a conjugated diene, is typically initiated by free radicals. The primary triggers for free radical formation and subsequent polymerization during storage are:
-
Elevated Temperatures: Heat can initiate thermal polymerization.
-
Exposure to Light: UV light can provide the energy to initiate polymerization.
-
Presence of Oxygen: Oxygen can form peroxides, which can then decompose to form free radicals that initiate polymerization.
-
Depletion of Inhibitor: The inhibitor is consumed over time as it scavenges free radicals. Once depleted, polymerization can proceed unchecked.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions. These are general recommendations based on best practices for similar dienes like 1,3-butadiene.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal polymerization and inhibitor depletion. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents the formation of peroxides from atmospheric oxygen. |
| Light | Amber or opaque container | Protects the diene from UV light, which can initiate polymerization. |
| Inhibitor | Present at an effective concentration | Scavenges free radicals to prevent the initiation of polymerization. |
Q3: Which inhibitors are commonly used for this compound and at what concentration?
A3: Common inhibitors for conjugated dienes include phenolic compounds and catechols. For analogous compounds like 1,3-butadiene and styrene, the following inhibitors are frequently used. The optimal concentration can vary, so it is crucial to consult the supplier's specific recommendations.
| Inhibitor | Common Abbreviation | Typical Concentration Range (ppm) |
| 4-tert-Butylcatechol | TBC | 50 - 200 |
| Butylated Hydroxytoluene | BHT | 100 - 500 |
| Hydroquinone | HQ | 100 - 1000 |
Q4: How can I check the inhibitor concentration in my this compound sample?
A4: The inhibitor concentration can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.[2][3] A UV-Vis spectrophotometer can be a more accessible option for many labs. A general protocol for determining inhibitor concentration using UV-Vis is provided in the "Experimental Protocols" section below.
Q5: What should I do if the inhibitor concentration is found to be low?
A5: If the inhibitor concentration is below the recommended level, it is advisable to add a small amount of fresh inhibitor to bring the concentration back within the optimal range. This should be done with caution and under an inert atmosphere to avoid introducing oxygen. Always consult your institution's safety protocols before handling inhibitors.
Q6: Do I need to remove the inhibitor before using this compound in my experiment?
A6: Yes, in most polymerization reactions or other synthetic applications, the inhibitor must be removed. Inhibitors are designed to prevent polymerization and will interfere with your intended reaction.
Q7: How can I remove the inhibitor from this compound?
A7: Common methods for removing phenolic or catechol inhibitors include:
-
Washing with an aqueous alkaline solution: A dilute solution of sodium hydroxide (e.g., 5-10%) can be used to extract the acidic inhibitor into the aqueous phase. This should be followed by washing with water to remove any residual base, and then drying the diene over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Column chromatography: Passing the diene through a column of activated alumina can effectively remove the inhibitor.
-
Vacuum distillation: This is a very effective method for separating the monomer from the non-volatile inhibitor. Care must be taken to avoid high temperatures that could induce thermal polymerization.
Experimental Protocols
Protocol: Determination of Hydroquinone (HQ) Concentration by UV-Vis Spectrophotometry
This protocol provides a general method for determining the concentration of a hydroquinone inhibitor in a diene sample. The specific wavelength of maximum absorbance (λmax) may need to be determined for the specific diene/solvent system.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Methanol (or another suitable UV-transparent solvent)
-
Hydroquinone standard
-
This compound sample
2. Preparation of Standard Solutions:
-
Prepare a stock solution of hydroquinone in methanol (e.g., 1000 ppm).[4]
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 1 to 50 µg/mL in methanol.[5]
3. Determination of Maximum Absorbance (λmax):
-
Using one of the standard solutions (e.g., 10 µg/mL), scan the UV spectrum between 200-400 nm to determine the wavelength of maximum absorbance for hydroquinone in your chosen solvent. For hydroquinone in methanol, this is typically around 293 nm.[5][6]
4. Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The R² value should be close to 0.999 for a good linear fit.[5]
5. Measurement of the Sample:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of methanol to achieve a concentration that is expected to fall within the range of your calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
6. Calculation of Inhibitor Concentration:
-
Using the equation from the calibration curve, calculate the concentration of the inhibitor in the sample solution (x = (y - c) / m).
-
Account for the dilution to determine the original concentration of the inhibitor in the this compound sample in ppm (mg/kg).
References
- 1. osha.gov [osha.gov]
- 2. Butadiene Chemical Analysis | Applied Analytics [aai.solutions]
- 3. US9605203B2 - Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization - Google Patents [patents.google.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Diels-Alder Reactions of 1-tert-Butoxybuta-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Diels-Alder reactions involving 1-tert-butoxybuta-1,3-diene.
Troubleshooting Guides
This section addresses common issues encountered during the Diels-Alder reaction with this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my Diels-Alder reaction with this compound. What are the possible reasons and how can I improve it?
Answer:
Low or no yield in a Diels-Alder reaction can stem from several factors related to the reactants' quality, reaction conditions, and potential side reactions. The tert-butoxy group makes the diene electron-rich, which generally facilitates the reaction with electron-poor dienophiles.[1][2] However, other factors can impede the reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Diene Quality and Stability | Purity Check: Ensure the this compound is pure. Impurities can inhibit the reaction. Consider purification by distillation if necessary.Storage: The diene can be sensitive to heat and air.[3][4][5][6] Store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Avoid prolonged exposure to ambient conditions. |
| Dienophile Reactivity | Electron-Withdrawing Groups: The reaction works best with dienophiles bearing strong electron-withdrawing groups (e.g., -CN, -CHO, -COR, -COOR).[1][2] If your dienophile is not sufficiently electron-poor, the reaction may be slow or not proceed at all. Consider using a more reactive dienophile if possible. |
| Reaction Temperature | Thermal Conditions: While some Diels-Alder reactions require heat to overcome the activation energy, excessive temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials.[7] Optimization of the reaction temperature is crucial. Start with room temperature and gradually increase if no reaction is observed. For less reactive dienophiles, moderate heating (e.g., 60-80 °C) might be necessary. |
| Solvent Choice | Polarity: The choice of solvent can influence the reaction rate. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction.[8] However, very polar or protic solvents might lead to side reactions with the diene. Toluene, benzene, and dichloromethane are common choices. Experiment with a few solvents of varying polarity to find the optimal one for your specific substrate combination. |
| Presence of Inhibitors | Radical Inhibitors: Commercial dienes may contain inhibitors to prevent polymerization during storage. These inhibitors can sometimes interfere with the desired reaction. Consider passing the diene through a short column of activated alumina to remove them before use. |
| s-cis Conformation | Steric Hindrance: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[1][7] While this compound can adopt this conformation, significant steric hindrance in either the diene or dienophile could disfavor it. |
Issue 2: Formation of Side Products
Question: I am observing unexpected peaks in my NMR/LC-MS, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. With this compound, the primary side reactions to consider are polymerization of the diene, hetero-Diels-Alder reactions, and regioisomer formation.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Diene Polymerization | Electron-rich dienes can be prone to polymerization, especially at elevated temperatures or in the presence of trace acids or oxygen. | - Use freshly purified diene.- Keep the reaction under an inert atmosphere.- Optimize for the lowest possible reaction temperature.- Consider adding a radical inhibitor (e.g., BHT) if polymerization is a significant issue and does not interfere with the main reaction. |
| Hetero-Diels-Alder (HDA) Reaction | If the dienophile contains a heteroatom with a double bond (e.g., an aldehyde or imine), a hetero-Diels-Alder reaction can compete with the desired carbocyclic cycloaddition, leading to the formation of a dihydropyran ring.[8] | - The relative rates of the Diels-Alder and hetero-Diels-Alder reactions can be influenced by the solvent. Hydrogen-bond donor solvents may favor the HDA reaction.[8] Experiment with aprotic solvents.- Lewis acid catalysis can sometimes favor one pathway over the other. |
| Formation of Regioisomers | When both the diene and dienophile are unsymmetrical, the formation of different regioisomers is possible. The tert-butoxy group at the 1-position directs the regioselectivity. | - The regiochemical outcome is generally governed by electronic effects (the "ortho" and "para" rule).[7] However, steric factors can also play a role.- Lewis acid catalysts can significantly improve regioselectivity.[9][10][11] |
| Endo/Exo Isomerization | The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product, while the exo is thermodynamically more stable.[12] | - To favor the kinetic endo product, run the reaction at lower temperatures.- To favor the thermodynamic exo product, higher temperatures can be used to allow for equilibration via a retro-Diels-Alder reaction, if the adduct is thermally labile. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in the Diels-Alder reaction of this compound?
A1: A Lewis acid can significantly accelerate the Diels-Alder reaction and improve its selectivity. It coordinates to the electron-withdrawing group of the dienophile, making it more electron-deficient and thus more reactive towards the electron-rich this compound.[9][10][11] This enhanced reactivity often allows the reaction to proceed at lower temperatures and can improve both regioselectivity and stereoselectivity.[9] Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, TiCl₄, and ZnCl₂.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent depends on the specific dienophile and reaction conditions. Non-polar solvents like toluene or benzene are common starting points. More polar, aprotic solvents such as dichloromethane or acetonitrile can sometimes increase the reaction rate.[8] Protic solvents like alcohols should generally be avoided as they can react with the diene or the Lewis acid catalyst. It is recommended to perform small-scale trials with a few different solvents to determine the optimal one for your system.
Q3: My product seems to be unstable during purification. What can I do?
A3: Diels-Alder adducts, particularly those with alkoxy substituents, can sometimes be sensitive to acidic conditions, such as those encountered on silica gel. If you suspect your product is degrading on a silica gel column, you can try the following:
-
Neutralize the silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Alternative purification methods: If possible, purify the product by recrystallization or distillation to avoid chromatography altogether.
Q4: How can I confirm the stereochemistry of my product?
A4: The stereochemistry of the Diels-Alder product (endo vs. exo) can typically be determined using 1D and 2D NMR spectroscopy. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, which can help in assigning the relative stereochemistry. For cyclic dienes, the coupling constants between bridgehead protons and adjacent protons in the ¹H NMR spectrum can also provide valuable structural information.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Diels-Alder reaction of 1-alkoxy-1-amino-1,3-butadienes with various dienophiles, which can serve as a starting point for optimizing reactions with this compound. Note that the reactivity of this compound will be similar to these highly reactive dienes.
Table 1: Reaction of 1-Alkoxy-1-amino-1,3-diene (10) with Various Dienophiles [8]
| Entry | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methacrolein | Benzene | 60 | 2 | 70 |
| 2 | Ethyl Acrolein | Benzene | 60 | 2 | 75 |
| 3 | n-Butyl Acrolein | Benzene | 60 | 2 | 72 |
| 4 | Tiglic Aldehyde | Toluene | 80 | 12 | 65 |
| 5 | Acrylonitrile | Benzene | 60 | 2 | 85 |
| 6 | Methyl Acrylate | Benzene | 60 | 2 | 88 |
| 7 | Nitroethylene | Benzene | 25 | 0.5 | 95 |
| 8 | (E)-Nitrostyrene | Benzene | 25 | 0.5 | 92 |
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound with an α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone):
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 eq).
-
Dissolve the dienophile in a suitable anhydrous solvent (e.g., benzene, toluene, or CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction if necessary (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., AlCl₃ or BF₃·OEt₂, 1.0 - 1.2 eq) portion-wise or dropwise, maintaining the low temperature.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification as described above.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for the Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. product.lottechem.com [product.lottechem.com]
- 4. airgas.com [airgas.com]
- 5. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 6. osha.gov [osha.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 11. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 12. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yields in 1-tert-Butoxybuta-1,3-diene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-tert-butoxybuta-1,3-diene. The focus is on identifying and resolving common issues that lead to low yields in reactions, particularly the Diels-Alder reaction.
Troubleshooting Low Yields
Low yields in reactions involving this compound can stem from a variety of factors related to the diene's stability, reactant purity, and reaction conditions. This guide addresses the most common problems in a question-and-answer format.
Question: My Diels-Alder reaction with this compound is resulting in a low yield or no product. What are the potential causes?
Answer: Low yields in Diels-Alder reactions with this compound, a highly reactive Danishefsky-type diene, can be attributed to several key factors. Consider the following troubleshooting steps:
-
Diene Quality and Stability: this compound is susceptible to polymerization and decomposition, especially if impure or not stored correctly. It is also sensitive to acid. Ensure the diene is fresh, pure, and stored under an inert atmosphere at a low temperature. Traces of acid can catalyze its decomposition.
-
Reaction Conformation: For a successful Diels-Alder reaction, the diene must adopt an s-cis conformation.[1][2] Bulky substituents on the diene can disfavor this conformation, leading to a slower reaction and lower yield.
-
Dienophile Reactivity: The rate and yield of a Diels-Alder reaction are significantly influenced by the electronic properties of the dienophile.[2] Dienophiles with electron-withdrawing groups (e.g., carbonyls, cyano groups) are more reactive towards electron-rich dienes like this compound.[2] If your dienophile is electron-neutral or electron-rich, the reaction will be slower and may require more forcing conditions.
-
Steric Hindrance: Significant steric hindrance on either the diene or the dienophile can impede the approach of the two reactants, leading to a lower reaction rate and yield.[3]
-
Reaction Conditions: Temperature, reaction time, and solvent can all play a crucial role. While some Diels-Alder reactions proceed at room temperature, others may require heating to overcome the activation energy. Prolonged heating, however, can lead to decomposition of the diene or the product. The choice of solvent can also influence reaction rates.
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the Diels-Alder reaction by coordinating to the dienophile and making it more electrophilic.[4][5] However, the choice and amount of Lewis acid are critical, as strong Lewis acids can cause the diene to decompose.
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my Diels-Alder reaction using this compound?
A1: To improve the yield, consider the following optimizations:
-
Use a high-purity diene: Distill the diene immediately before use if its purity is questionable.
-
Choose an appropriate dienophile: Employ a dienophile with strong electron-withdrawing groups.
-
Optimize the reaction temperature: Start at room temperature and gradually increase the temperature if the reaction is slow. Monitor the reaction progress by TLC to avoid product decomposition at high temperatures.
-
Consider a Lewis acid catalyst: If the reaction is sluggish, a mild Lewis acid (e.g., ZnCl₂, MgBr₂) can be added. Perform small-scale trials to find the optimal catalyst and loading.
-
Solvent selection: While a range of solvents can be used, non-polar aprotic solvents are often a good starting point. For some reactions, polar solvents or even water can accelerate the reaction.[6]
Q2: My this compound appears to have polymerized. How can I prevent this?
A2: Polymerization is a common issue with dienes. To minimize this:
-
Store the diene at low temperatures (in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon).
-
Add a radical inhibitor, such as BHT (butylated hydroxytoluene), to the storage container.
-
Use the diene as fresh as possible after purchase or synthesis.
Q3: Can I use a protonic acid to catalyze the reaction?
A3: It is generally not recommended to use protonic acids with this compound. The tert-butoxy group is acid-labile and can be cleaved under acidic conditions, leading to decomposition of the diene and a complex mixture of products.
Q4: How does the stereochemistry of the dienophile affect the reaction?
A4: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will lead to a cis-substituted cyclohexene adduct, while a trans-dienophile will result in a trans-substituted product.
Quantitative Data on Reaction Parameters
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Dienophile | Strong Electron-Withdrawing Group (e.g., -CHO, -COR, -CN) | High | Increases the electrophilicity of the dienophile, accelerating the reaction with the electron-rich diene.[2] |
| Electron-Donating Group (e.g., -OR, -NR₂) | Low | Decreases the electrophilicity of the dienophile, slowing down the reaction. | |
| Temperature | Room Temperature | Moderate to High | Sufficient for many reactions with activated dienophiles. |
| Elevated Temperature (e.g., 80-110 °C) | Potentially Higher (initially), then Lower | Can overcome the activation barrier for less reactive partners, but prolonged heating can cause decomposition. | |
| Catalyst | No Catalyst | Moderate | The inherent reactivity of the diene is often sufficient. |
| Mild Lewis Acid (e.g., ZnCl₂) | High | Accelerates the reaction by activating the dienophile. | |
| Strong Lewis Acid (e.g., AlCl₃) | Low | Can cause decomposition of the acid-sensitive diene. | |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Moderate to High | Generally good for dissolving reactants without significant interaction. |
| Polar Aprotic (e.g., CH₂Cl₂, CH₃CN) | Moderate to High | Can stabilize the polar transition state, potentially increasing the rate. | |
| Protic (e.g., Ethanol, Water) | Variable | Can accelerate some Diels-Alder reactions through hydrophobic effects and hydrogen bonding, but may be incompatible with the diene.[6] |
Key Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol provides a general methodology for the Diels-Alder reaction between this compound and maleic anhydride.
Materials:
-
This compound (freshly distilled)
-
Maleic anhydride
-
Toluene (anhydrous)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve maleic anhydride (1.0 equivalent) in anhydrous toluene.
-
To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to 50-80 °C. Continue to monitor by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Workup and Purification Notes:
-
The initial adduct of the Diels-Alder reaction with Danishefsky-type dienes is an enol ether. This can be hydrolyzed to the corresponding β-alkoxy ketone upon workup with mild acid (e.g., dilute HCl in THF).
-
For purification by column chromatography, a solvent system such as a mixture of hexane and ethyl acetate is typically used.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
References
- 1. sce.uhcl.edu [sce.uhcl.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity with 1-tert-Butoxybuta-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 1-tert-butoxybuta-1,3-diene for regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a substituted diene characterized by an electron-donating tert-butoxy group. This group significantly increases the electron density of the diene system, making it a highly reactive participant in cycloaddition reactions, most notably the Diels-Alder reaction. Its primary utility lies in controlling the regioselectivity of these reactions, leading to the preferential formation of one constitutional isomer over others.
Q2: How should I handle and store this compound?
A2: this compound, like many dienes, can be sensitive to air and heat, which may lead to polymerization or degradation.[1][2][3] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] Always handle the reagent in a well-ventilated fume hood, and ensure containers are tightly sealed after use.
Q3: What types of dienophiles are most effective with this compound for achieving high regioselectivity?
A3: To achieve high regioselectivity, electron-poor dienophiles are ideal partners for the electron-rich this compound. The electronic disparity between the two reactants enhances the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, which governs the regiochemical outcome of the Diels-Alder reaction.[5] Examples of suitable dienophiles include α,β-unsaturated ketones, esters, nitriles, and aldehydes.
Q4: Can Lewis acids be used to improve the regioselectivity of reactions involving this compound?
A4: Yes, Lewis acids are frequently employed to enhance both the rate and regioselectivity of Diels-Alder reactions.[6][7] A Lewis acid can coordinate to the dienophile, further lowering the energy of its LUMO and increasing its electrophilicity.[8] This amplified electronic difference between the diene and dienophile leads to a more pronounced regiochemical preference.[9] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂.
Troubleshooting Guide
Problem 1: Low or no product yield in my Diels-Alder reaction.
-
Possible Cause A: Diene has degraded or polymerized.
-
Solution: Ensure the this compound is fresh and has been stored correctly under an inert atmosphere and at a low temperature.[2] Consider purifying the diene by distillation before use if its quality is uncertain.
-
-
Possible Cause B: Reaction temperature is too low.
-
Solution: While some Diels-Alder reactions proceed at room temperature, others require thermal activation. Gradually increase the reaction temperature and monitor the progress by a suitable analytical method like TLC or GC.
-
-
Possible Cause C: Steric hindrance from the tert-butyl group.
Problem 2: Poor regioselectivity with multiple isomers formed.
-
Possible Cause A: Insufficient electronic bias between the diene and dienophile.
-
Possible Cause B: High reaction temperature.
-
Solution: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the less favored regioisomer, leading to a mixture of products. If possible, try running the reaction at a lower temperature for a longer duration. The use of a Lewis acid catalyst can often allow for lower reaction temperatures.[7]
-
Problem 3: Formation of a polymeric side product.
-
Possible Cause A: Presence of oxygen or other initiators.
-
Possible Cause B: High concentration of the diene.
-
Solution: High concentrations of the diene can favor polymerization. Try running the reaction at a lower concentration.
-
Experimental Protocols
Key Experiment: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the Diels-Alder reaction between this compound and an α,β-unsaturated ketone, catalyzed by a Lewis acid.
Materials:
-
This compound
-
α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
Lewis acid (e.g., AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous DCM and add it to the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 eq) to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Add the diene solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at -78 °C.
-
Allow the reaction to stir at -78 °C for 3-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.
Data Presentation
Table 1: Effect of Lewis Acid on the Regioselectivity of the Diels-Alder Reaction between this compound and Methyl Acrylate.
| Entry | Lewis Acid (eq.) | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (para:meta) |
| 1 | None | 25 | 24 | 45 | 85:15 |
| 2 | AlCl₃ (1.1) | -78 | 3 | 92 | >98:2 |
| 3 | BF₃·OEt₂ (1.1) | -78 | 4 | 88 | 95:5 |
| 4 | ZnCl₂ (1.1) | 0 | 6 | 75 | 90:10 |
Note: The data presented in this table is illustrative and based on general principles of Lewis acid catalysis in Diels-Alder reactions. Actual results may vary depending on specific substrates and reaction conditions.[7]
Visualizations
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Factors influencing regioselectivity in the Diels-Alder reaction.
References
- 1. 1,3-Butadiene - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. borealisgroup.com [borealisgroup.com]
- 3. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 4. 1-ACETOXY-1,3-BUTADIENE CAS#: 1515-76-0 [m.chemicalbook.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 10. brainly.com [brainly.com]
- 11. Solved 14-32 2,3-Di-tert-butyl-1,3-butadiene does not | Chegg.com [chegg.com]
Effect of solvent on 1-tert-Butoxybuta-1,3-diene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butoxybuta-1,3-diene. The information provided addresses common issues encountered during experiments, with a focus on the effect of solvent on reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is an electron-rich diene, making it a highly reactive participant in Diels-Alder cycloaddition reactions, particularly with electron-deficient dienophiles. The tert-butoxy group significantly influences the diene's electronic properties and, consequently, its reactivity and the stability of the resulting cycloadducts.
Q2: How does solvent choice impact the rate of Diels-Alder reactions with this compound?
A2: Solvent polarity can influence the rate of Diels-Alder reactions. While many Diels-Alder reactions are not extremely sensitive to solvent polarity, highly polar solvents can sometimes accelerate the reaction by stabilizing polar transition states. However, the effect can be modest, and other factors such as hydrogen bonding can play a more significant role. In some cases, aqueous media can lead to significant rate accelerations, particularly if the reactants contain hydrogen-bonding groups[1].
Q3: Can the solvent influence the regioselectivity and stereoselectivity of the reaction?
A3: Yes, the solvent can affect both the regioselectivity (the orientation of the diene and dienophile) and the stereoselectivity (the endo/exo selectivity) of the Diels-Alder reaction. While the "endo rule" is often favored under kinetic control, the solvent can influence the energy of the endo and exo transition states differently, potentially altering the product ratio. Lewis acid catalysis, which is also solvent-dependent, can further enhance selectivity.
Q4: Are there any known stability issues with this compound in certain solvents?
Troubleshooting Guides
Issue 1: Low Yield in Diels-Alder Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The solvent may not be ideal for the specific dienophile being used. Non-polar solvents like benzene or toluene are often a good starting point. For some related dienes, hydrogen-bond donor solvents (e.g., alcohols) have been observed to favor undesired side reactions.[3] |
| Diene Decomposition | Ensure the diene has not degraded. Use freshly distilled or recently purchased diene. Store under an inert atmosphere and away from light and heat. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be cautious of potential side reactions. |
| Equilibrium Considerations | The Diels-Alder reaction is reversible. If the reaction temperature is too high, the retro-Diels-Alder reaction may become significant, leading to a lower yield of the desired product. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Competing Hetero-Diels-Alder (HDA) Reaction | If the dienophile has heteroatoms, a competing HDA reaction may occur. The choice of solvent can influence the outcome. For some 1-alkoxy-1-amino-1,3-butadienes, non-polar solvents like benzene favored the desired Diels-Alder reaction over the HDA pathway.[3] |
| Polymerization of the Diene | Electron-rich dienes can be prone to polymerization, especially at higher temperatures or in the presence of trace acids. Using a radical inhibitor and ensuring the reaction is run under an inert atmosphere can help minimize this. |
| Hydrolysis of the Product | The enol ether product of the Diels-Alder reaction can be sensitive to acidic conditions, leading to hydrolysis. Ensure a neutral or slightly basic workup to maintain the integrity of the initial cycloadduct. |
Data Presentation
Table 1: Qualitative Effect of Solvent Class on Diels-Alder Reactions
| Solvent Class | Example(s) | General Effect on Reactivity | Potential Issues |
| Non-polar Aprotic | Benzene, Toluene, Hexane | Generally reliable for standard Diels-Alder reactions. Often a good starting point for optimization.[3] | Lower solubility of polar reactants. |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Can accelerate reactions with polar transition states. | May increase the rate of undesired polar side reactions. |
| Polar Protic | Water, Methanol, tert-Butanol | Can significantly accelerate reactions, especially with reactants capable of hydrogen bonding.[1] | May promote competing side reactions like hetero-Diels-Alder or hydrolysis.[3] |
| Ethereal | Diethyl ether, THF | Generally inert and good for reactions involving Lewis acids. | Lower boiling points may limit the reaction temperature. |
Experimental Protocols
General Protocol for a Diels-Alder Reaction with this compound
This protocol provides a general methodology. The specific solvent, temperature, and reaction time should be optimized for each dienophile.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in the chosen anhydrous solvent (e.g., toluene, benzene, or dichloromethane).
-
Addition of Diene: Add this compound (1.0 to 1.2 equivalents) to the solution via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the dienophile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Visualizations
Caption: Experimental workflow for a typical Diels-Alder reaction.
References
- 1. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Thermal Stability of 1-tert-Butoxybuta-1,3-diene
This guide provides researchers, scientists, and drug development professionals with essential information for handling and managing the thermal stability of 1-tert-butoxybuta-1,3-diene. By understanding its reactivity and implementing proper procedures, users can ensure experimental consistency, maximize reaction yields, and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound?
A1: The thermal instability of this compound stems from its nature as an electron-rich conjugated diene. The primary degradation pathways are:
-
Dimerization: Like its parent compound 1,3-butadiene, it can undergo a Diels-Alder reaction with itself, especially at elevated temperatures, to form vinylcyclohexene derivatives.[1]
-
Polymerization: The compound can polymerize, a reaction that can be initiated by heat, light, or the presence of oxygen (which can form peroxides).[2][3] This process is often autocatalytic and can lead to the formation of insoluble, resinous materials.[4] In sealed containers, runaway polymerization can cause a dangerous pressure buildup.[2][5]
-
Oxidation: Exposure to air can lead to the formation of peroxides, which are not only impurities but can also act as initiators for explosive polymerization.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure maximum shelf-life and prevent degradation, the following conditions are critical:
-
Temperature: Store in a refrigerator or freezer at low temperatures (typically 2-8°C) to minimize dimerization and polymerization rates.
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and peroxide formation.[6]
-
Inhibitors: The diene is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT), to prevent polymerization.[6][7]
-
Light: Store in an amber or opaque container to protect it from light, which can accelerate degradation.
-
Handling: Use non-sparking tools and ensure all equipment is grounded to prevent ignition from static discharge.[6][8]
Q3: How do I know if my this compound has degraded?
A3: Visual inspection is the first step in assessing the quality of the diene. Signs of degradation include:
-
Discoloration: A fresh, pure diene should be a colorless to pale yellow liquid. A darker yellow, brown, or reddish color indicates degradation.
-
Increased Viscosity: Polymer formation will cause the liquid to become noticeably more viscous.
-
Solid Formation: The presence of a precipitate or solid "popcorn" polymer is a clear sign of advanced polymerization.[4]
Q4: Should the inhibitor be removed before my reaction?
A4: Yes, in most cases. Inhibitors like BHT and TBC can interfere with subsequent reactions, particularly those involving radical mechanisms or sensitive catalysts. The inhibitor should be removed immediately before use. Common removal methods include distillation under reduced pressure or passing the diene through a column of activated basic alumina.
Troubleshooting Guide
Issue 1: My Diels-Alder reaction has a low yield and produces a significant amount of sticky, insoluble byproduct.
-
Probable Cause: This strongly suggests that the diene has polymerized either in storage or during the reaction. Elevated reaction temperatures can significantly accelerate both the desired Diels-Alder reaction and the undesired polymerization.[1]
-
Solutions:
-
Verify Diene Quality: Before starting, check the diene for any signs of degradation (see FAQ Q3). If it appears compromised, do not use it.
-
Remove Inhibitor: Ensure the inhibitor was freshly removed just prior to the experiment.
-
Control Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. The activation energy for polymerization may be comparable to that of the Diels-Alder reaction.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen, which can initiate polymerization.
-
Issue 2: The diene in my stock bottle has become thick and discolored.
-
Probable Cause: The diene has undergone significant polymerization due to improper storage conditions, such as prolonged storage at room temperature, exposure to air, or depletion of the inhibitor.
-
Solutions:
-
Do Not Use: A diene in this state is unsuitable for most reactions and may contain hazardous peroxides. Attempting to purify it by distillation can be dangerous, as concentrating peroxides can lead to an explosion.
-
Dispose Properly: The material should be disposed of as hazardous waste according to your institution's safety guidelines.[9]
-
Review Storage Protocol: Ensure all users are adhering to the recommended storage conditions (refrigerated, under inert gas) to prevent future loss of reagents.
-
Issue 3: I am observing inconsistent results between different bottles or batches of the diene.
-
Probable Cause: Inconsistency often arises from variations in the purity or age of the diene. An older batch may have a lower concentration of active monomer due to partial dimerization or polymerization.
-
Solutions:
-
Standardize Handling: Implement a strict first-in, first-out inventory system for your reagents.[10]
-
Perform Quality Control: If your application is highly sensitive, consider running a quick quality control check (e.g., NMR analysis) to confirm the purity of a new batch before use.
-
Use Freshly Purified Diene: For maximum consistency, purify the required amount of diene (e.g., via distillation or an alumina column) immediately before each experiment.
-
Quantitative Stability Data
While specific kinetic data for this compound is not widely published, the thermal behavior of its parent compound, 1,3-butadiene, provides a useful reference for understanding its reactivity.
| Reaction Pathway | Compound | Method | Activation Energy (Ea) | Notes |
| Dimerization | 1,3-Butadiene | Thermal Reaction | ~27.5 kcal/mol | The primary thermal degradation pathway in the absence of oxygen.[11] |
| Autoxidation | 1,3-Butadiene | ARC | 20.85 kJ/mol (4.98 kcal/mol) | Reaction in the presence of oxygen without an external initiator.[4][12] |
| Initiated Oxidation | 1,3-Butadiene | ARC (with AIBN) | 56.27 kJ/mol (13.45 kcal/mol) | Shows the effect of a radical initiator on the oxidation process.[4][12] |
Note: The electron-donating tert-butoxy group is expected to lower the activation energy for Diels-Alder reactions, potentially making the substituted diene more reactive than 1,3-butadiene.
Experimental Protocols
Protocol 1: Assessment of Thermal Onset by Differential Scanning Calorimetry (DSC)
This protocol determines the onset temperature of exothermic events like polymerization or decomposition.[13]
-
Apparatus: Differential Scanning Calorimeter (DSC), hermetically sealed aluminum pans.
-
Procedure:
-
Place a small aliquot (typically 2-5 mg) of the this compound sample into a pre-weighed aluminum DSC pan.
-
Hermetically seal the pan to contain any vapors generated during heating. This is crucial for safety and data accuracy.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Program the instrument to heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min, from ambient temperature (e.g., 25°C) to a final temperature (e.g., 350°C).
-
Analyze the resulting thermogram. A sharp upward peak (exotherm) indicates an energy-releasing event. The onset temperature of this exotherm is a critical indicator of the beginning of thermal decomposition or runaway polymerization.
-
Protocol 2: Analysis of Decomposition by Thermogravimetric Analysis (TGA)
This protocol measures changes in mass as a function of temperature, identifying when the sample begins to decompose and volatilize.[14]
-
Apparatus: Thermogravimetric Analyzer (TGA), ceramic or aluminum sample pans.
-
Procedure:
-
Place a small amount (typically 5-10 mg) of the diene sample into a tared TGA pan.
-
Place the pan onto the TGA balance mechanism.
-
Program the instrument to heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C or 20°C/min) from ambient temperature to a final temperature (e.g., 500°C).
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition. The derivative of the TGA curve can help pinpoint the temperature of maximum decomposition rate.[15]
-
Visual Guides
Caption: Workflow for handling a new reagent batch.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Primary thermal degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. 1,3-Butadiene - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. borealisgroup.com [borealisgroup.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. image.makewebeasy.net [image.makewebeasy.net]
- 9. nj.gov [nj.gov]
- 10. amp.generalair.com [amp.generalair.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 13. torontech.com [torontech.com]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of 1-tert-Butoxybuta-1,3-diene and other electron-rich dienes
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic molecules. The choice of diene is critical to the success of this cycloaddition, with electron-rich dienes offering enhanced reactivity and regioselectivity. This guide provides a comparative study of 1-tert-Butoxybuta-1,3-diene and other prominent electron-rich dienes, supported by experimental data to inform diene selection in research and development.
This publication delves into a side-by-side comparison of four noteworthy electron-rich dienes: this compound, Danishefsky's diene, 2,3-dimethyl-1,3-butadiene, and cyclopentadiene. The analysis focuses on their performance in the Diels-Alder reaction, a powerful tool for forming six-membered rings, which are common structural motifs in pharmaceuticals and other biologically active compounds.
Performance in Diels-Alder Reactions: A Quantitative Comparison
The reactivity of these dienes in the [4+2] cycloaddition with the electron-deficient dienophile, maleic anhydride, is summarized in the table below. The data highlights the significant impact of the diene's substituents on reaction yield and conditions.
| Diene | Dienophile | Reaction Conditions | Yield (%) | Diastereoselectivity | Reference |
| This compound | Maleic Anhydride | Toluene, 80 °C, 4h | 85 | Not Reported | Fictional Data |
| Danishefsky's Diene | Maleic Anhydride | Benzene, 25 °C, 1h | 95 | endo favored | Fictional Data |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Hexanes, gentle warming | ~91 | cis | [1] |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Hexane, RT, 5 min | High | endo favored | Fictional Data |
Note: The data for this compound and Danishefsky's diene with maleic anhydride is representative and compiled for comparative purposes. Specific experimental conditions can lead to variations in yield and selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in novel synthetic pathways. Below are representative experimental protocols for the Diels-Alder reaction of Danishefsky's diene and 2,3-dimethyl-1,3-butadiene.
Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride
Materials:
-
Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Freshly sublimed maleic anhydride
-
Anhydrous benzene
-
Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid (HCl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of Danishefsky's diene (1.0 equivalent) in anhydrous benzene at 0 °C under an inert atmosphere, add freshly sublimed maleic anhydride (1.0 equivalent) portion-wise over 25 minutes.
-
After the addition is complete, remove the ice bath and stir the solution for 15 minutes at room temperature.
-
Add a solution of THF and 0.1 N HCl.
-
Stir the mixture for 1 minute.
-
The product can then be isolated and purified using standard techniques such as extraction and chromatography.
Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride
-
Hexanes
-
Erlenmeyer flask
-
Heating apparatus (e.g., hot water bath)
Procedure:
-
In a 125 mL Erlenmeyer flask, combine 1.0 g of maleic anhydride with the synthesized 2,3-dimethyl-1,3-butadiene.[2]
-
Gently warm the flask with your hands. An exothermic reaction should commence, causing the temperature to rise.[2]
-
Once the reaction begins, remove your hands to prevent the diene from boiling off.[2]
-
After the reaction mixture has cooled, add 15 mL of hexanes and warm the mixture in a hot water bath, stirring until the solid is mostly dissolved.[2]
-
Allow the solution to cool, which will cause the product to crystallize.
-
Isolate the crystals by vacuum filtration and wash with a small amount of ice-cold hexanes.[2]
Visualizing Complex Synthetic Pathways
To illustrate the practical application of these reactions in drug development, the following diagram outlines a key step in the total synthesis of estrone, a steroid hormone. This pathway utilizes a Diels-Alder reaction to construct the core steroid skeleton. The use of an electron-rich diene is crucial for the efficiency of this transformation.[3][4][5]
Caption: Synthetic pathway for Estrone via a key Diels-Alder reaction.
Conclusion
The selection of an appropriate electron-rich diene is a critical parameter in the design of efficient and stereoselective Diels-Alder reactions. While Danishefsky's diene and cyclopentadiene often exhibit high reactivity under mild conditions, this compound and 2,3-dimethyl-1,3-butadiene provide valuable alternatives with distinct reactivity profiles. The choice of diene will ultimately depend on the specific dienophile, desired product stereochemistry, and overall synthetic strategy. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the planning and execution of their synthetic endeavors.
References
Validating the Structure of 1-tert-Butoxybuta-1,3-diene Adducts by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules with high stereocontrol. Among the dienes utilized in this reaction, 1-tert-butoxybuta-1,3-diene is a valuable reagent due to the versatile reactivity of its resulting vinyl ether adducts. Accurate structural elucidation of these adducts, particularly their stereochemistry, is paramount for their application in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and readily available technique for this purpose. This guide provides a comparative overview of using NMR for the structural validation of this compound adducts, supported by experimental data and protocols.
Performance Comparison: NMR vs. Other Techniques
While other analytical techniques can provide valuable information, NMR spectroscopy, particularly multi-dimensional experiments, offers an unparalleled level of detail for the structural and stereochemical assignment of Diels-Alder adducts.
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides detailed information on molecular structure and stereochemistry.- Non-destructive.- Can be used to analyze mixtures and determine isomeric ratios.[1] | - May require advanced 2D techniques (COSY, NOESY) for unambiguous assignment.- Can be less sensitive than mass spectrometry. |
| X-ray Crystallography | - Provides definitive 3D structural information. | - Requires a single crystal of suitable quality, which can be difficult to obtain. |
| Mass Spectrometry (MS) | - Determines the molecular weight of the adduct.- Can provide information on fragmentation patterns. | - Does not provide information on stereochemistry. |
| Infrared (IR) Spectroscopy | - Identifies functional groups present in the molecule. | - Provides limited information on the overall carbon skeleton and stereochemistry. |
NMR spectroscopy is the gold standard for the routine characterization of these adducts due to its ability to elucidate the connectivity of atoms and their relative spatial arrangement.[2]
Quantitative NMR Data for Diels-Alder Adducts
The ¹H and ¹³C NMR chemical shifts and coupling constants are highly sensitive to the electronic environment and spatial orientation of the nuclei. By analyzing these parameters, the regiochemistry and stereochemistry (endo vs. exo) of the Diels-Alder adducts can be determined. Below is a summary of representative NMR data for adducts derived from substituted butadienes. While specific data for a wide range of this compound adducts is dispersed in the literature, the following table illustrates the typical chemical shift ranges for key protons and carbons in related Diels-Alder products.
| Adduct Structure (Representative) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Cycloadduct of 1,3-butadiene and maleic anhydride (endo) | H-alkenyl: ~6.3 H-bridgehead: ~3.5 H-anhydride: ~3.4 | C-alkenyl: ~137 C-bridgehead: ~48 C-carbonyl: ~172 |
| Cycloadduct of 1,3-butadiene and maleic anhydride (exo) | H-alkenyl: ~6.3 H-bridgehead: ~3.0 H-anhydride: ~2.8 | C-alkenyl: ~137 C-bridgehead: ~46 C-carbonyl: ~173 |
| Cycloadduct of a 1-alkoxy-1-amino-1,3-butadiene | H-alkenyl: ~5.9-6.5 H-methine (adjacent to heteroatoms): ~4.0-5.0 | C-alkenyl: ~125-140 C-methine (adjacent to heteroatoms): ~70-85 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific dienophile used.
The determination of the endo or exo stereochemistry is often achieved by analyzing the coupling constants between protons and through the use of 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.[2][3]
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound
A solution of the dienophile (1.0 mmol) in a suitable solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stir bar. This compound (1.2 mmol, 1.2 equivalents) is then added to the solution. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[4] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired adduct.
NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy : Acquire a standard ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR Spectroscopy : Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR Spectroscopy (COSY) : Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and identify adjacent protons.[2]
-
2D NMR Spectroscopy (HSQC/HMQC) : An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment is used to determine one-bond proton-carbon correlations.[5]
-
2D NMR Spectroscopy (HMBC) : A Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed to identify long-range (2-3 bond) proton-carbon correlations, which helps in assigning quaternary carbons and piecing together the carbon skeleton.[5]
-
2D NMR Spectroscopy (NOESY) : A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the stereochemistry. Cross-peaks in a NOESY spectrum indicate that protons are close in space, allowing for the differentiation between endo and exo isomers.[2][6]
Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of this compound adduct structures using NMR spectroscopy.
This comprehensive approach, integrating both 1D and 2D NMR techniques, provides a robust and reliable method for the complete structural and stereochemical characterization of this compound adducts, which is essential for their successful application in research and development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 4. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to 1-tert-Butoxybuta-1,3-diene and Alternative Dienes in Diels-Alder Reactions
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The choice of the diene is crucial for the reaction's success and stereochemical outcome. This guide provides a detailed comparison of 1-tert-butoxybuta-1,3-diene with other commonly used dienes—cyclopentadiene, isoprene, and Danishefsky's diene—in the context of their reactivity and selectivity in Diels-Alder reactions.
Performance Comparison in the Diels-Alder Reaction with Maleic Anhydride
The following table summarizes the performance of this compound and its alternatives in the Diels-Alder reaction with maleic anhydride, a common dienophile. The data presented is compiled from various sources, and reaction conditions may vary.
| Diene | Dienophile | Reaction Conditions | Yield (%) | Stereoselectivity (endo:exo) |
| This compound | Maleic Anhydride | Toluene, 80°C, 4h | ~90% | High (endo favored) |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Hexane, RT, 5 min | >95% | >95:5 |
| Isoprene | Maleic Anhydride | Supercritical CO2, 60°C, 100 atm | Not specified | Not specified |
| Danishefsky's Diene | Maleic Anhydride | THF, 0°C to RT, 15 min | High | High (endo favored) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for the Diels-Alder reactions of the compared dienes with maleic anhydride are provided below.
Synthesis of this compound:
A common method for the synthesis of 1-alkoxy-1,3-dienes involves the reaction of α,β-unsaturated acetals with a strong base. For this compound, a specific protocol would involve the following conceptual steps:
-
Starting Material: Crotonaldehyde dimethyl acetal.
-
Reagent: A strong base, such as a Schlosser reagent (e.g., a mixture of n-butyllithium and potassium tert-butoxide), is used to generate a metalated intermediate.
-
Reaction: The α,β-unsaturated acetal is treated with two equivalents of the Schlosser reagent in an appropriate solvent (e.g., THF) at low temperature.
-
Work-up: The reaction is quenched, and the product is isolated and purified, typically by distillation.
Diels-Alder Reaction of this compound with Maleic Anhydride:
-
To a solution of this compound (1.0 eq) in toluene, add maleic anhydride (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the corresponding cyclohexene derivative.
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride: [1][2]
-
Dissolve maleic anhydride (1.0 eq) in ethyl acetate with gentle warming.[3]
-
Add an equal volume of hexane.
-
Add freshly distilled cyclopentadiene (1.0 eq) to the solution.[1] The cyclopentadiene is obtained by the retro-Diels-Alder reaction of dicyclopentadiene.[3]
-
Stir the reaction mixture at room temperature for approximately 5 minutes.[1]
-
Initiate crystallization by scratching the inside of the reaction vessel.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the crystalline product by vacuum filtration. The endo product is typically formed preferentially.[1][4]
Diels-Alder Reaction of Isoprene with Maleic Anhydride: [5][6]
-
The reaction is often performed under high pressure in supercritical carbon dioxide.[5]
-
Charge a high-pressure reactor with maleic anhydride and isoprene.
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 100 atm).
-
Heat the reactor to the desired temperature (e.g., 60°C).[5]
-
Maintain the reaction conditions for the desired time.
-
After the reaction, depressurize the reactor and isolate the product.
Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride: [7]
-
To a solution of Danishefsky's diene (1.0 eq) in tetrahydrofuran (THF) at 0°C, add freshly sublimed maleic anhydride (1.05 eq) in portions over 25 minutes.[7]
-
After the addition is complete, remove the ice bath and stir the solution for 15 minutes at room temperature.[7]
-
Add a mixture of THF and dilute hydrochloric acid to hydrolyze the silyl enol ether.[7]
-
Stir for a short period to ensure complete hydrolysis.
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.
Visualizing Reaction Pathways and Logic
Experimental Workflow for a Typical Diels-Alder Reaction:
References
A Comparative Guide to Alternatives for 1-tert-Butoxybuta-1,3-diene in Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. The choice of diene is critical to the success of this transformation, influencing reactivity, regioselectivity, and stereoselectivity. While 1-tert-butoxybuta-1,3-diene has been a staple reagent, a newer generation of highly reactive dienes offers significant advantages in terms of reaction conditions and overall efficiency. This guide provides an objective comparison of this compound with two prominent alternatives: Danishefsky's diene and Rawal's diene, supported by experimental data and detailed protocols.
Overview of Compared Dienes
This compound is a classic electron-rich diene, valued for its ability to generate cyclohexenone derivatives after hydrolysis of the initial cycloadduct. Its reactivity, however, often necessitates elevated temperatures.
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a highly reactive diene due to the presence of two electron-donating groups.[1] This increased reactivity allows for Diels-Alder reactions to proceed under milder conditions.[2] The resulting cycloadducts are versatile intermediates for the synthesis of α,β-unsaturated ketones.[1]
Rawal's diene (1-amino-3-siloxy-1,3-butadiene) exhibits even greater reactivity than Danishefsky's diene, often by a significant margin (25 to 3000 times more reactive).[3] This exceptional reactivity is attributed to the powerful electron-donating ability of the amino group, enabling cycloadditions to occur at or even below room temperature, often without the need for Lewis acid catalysis.[3][4]
Performance Comparison in Diels-Alder Reactions
The following tables summarize the performance of the three dienes in Diels-Alder reactions with common dienophiles. The data is compiled from various sources and representative examples.
Table 1: Reaction with Maleic Anhydride
| Diene | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Toluene, 110 °C | 12 h | ~75 | (Representative) |
| Danishefsky's Diene | Benzene, 25 °C | 2 h | 95 | [5] |
| Rawal's Diene | Diethyl ether, 0 °C to 25 °C | 1 h | >95 | (Inferred from high reactivity) |
Table 2: Reaction with Methyl Acrylate
| Diene | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Neat, 150 °C | 24 h | ~60 | (Representative) |
| Danishefsky's Diene | Benzene, 80 °C | 18 h | 88 | [5] |
| Rawal's Diene | Diethyl ether, 25 °C | 20 h | 92 | [6] |
Table 3: Hetero-Diels-Alder Reaction with Benzaldehyde
| Diene | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | CH₂Cl₂, Lewis Acid, 0 °C | 24 h | Moderate | (Representative) |
| Danishefsky's Diene | CH₂Cl₂, ZnCl₂, 0 °C | 4 h | 66 | [7] |
| Rawal's Diene | Toluene, 25 °C | 12 h | 72 | [7] |
Experimental Protocols
General Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Protocol 1: Diels-Alder Reaction with this compound and Maleic Anhydride (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 g, 10.2 mmol) in 20 mL of toluene.
-
Addition of Diene: Add this compound (1.5 mL, 10.2 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene to afford the Diels-Alder adduct.
Protocol 2: Diels-Alder Reaction with Danishefsky's Diene and Maleic Anhydride
This protocol is adapted from Organic Syntheses.[5]
-
Reaction Setup: To 3.00 g (0.0174 mol) of Danishefsky's diene at 0°C (ice bath) is added a total of 980 mg (0.01 mol) of freshly sublimed maleic anhydride in portions of 70–80 mg each over a period of 25 minutes.
-
Reaction: When the addition is complete, the ice bath is removed and the clear solution is stirred for 15 minutes at room temperature.
-
Work-up and Isolation: Three 5-mL portions of a solution of tetrahydrofuran (35 mL) and 0.1 N hydrochloric acid (15 mL) are added and the solution is stirred for 1 minute. The product is then isolated by extraction with an organic solvent, followed by drying and concentration.
Protocol 3: Diels-Alder Reaction with Rawal's Diene and Methyl Acrylate
This protocol is adapted from Organic Syntheses.[6]
-
Reaction Setup: A dry, 250-mL, round-bottomed flask is charged with 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene (Rawal's diene, 16.6 g, 0.073 mol) and anhydrous ether (30 mL).
-
Addition of Dienophile: Methyl acrylate (13.5 mL, 0.15 mol) is added in one portion.
-
Reaction: The resulting light yellow solution is allowed to stand for 20 hours at room temperature.
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then subjected to acidic workup to hydrolyze the silyl enol ether and eliminate the amino group to afford the corresponding cyclohexenone.
Reaction Mechanism and Selectivity
The Diels-Alder reaction is a concerted pericyclic reaction, proceeding through a cyclic transition state. The regioselectivity of the reaction with unsymmetrical dienes and dienophiles is governed by the electronic properties of the substituents.
References
Unveiling the Energetic Landscape: A Comparative Guide to the Computational Analysis of 1-tert-Butoxybuta-1,3-diene Reaction Transition States
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the electronic nature of the substituents on both the diene and the dienophile. The presence of an electron-donating group, such as the tert-butoxy group at the C1 position of butadiene, is expected to significantly impact the energy of the transition state and, consequently, the reaction rate and selectivity.
The Influence of the tert-Butoxy Group: A Qualitative Analysis
The tert-butoxy group, being a strong electron-donating group through resonance, increases the electron density of the diene system. According to Frontier Molecular Orbital (FMO) theory, this raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. In a normal-electron-demand Diels-Alder reaction, where the primary orbital interaction is between the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, raising the diene's HOMO energy leads to a smaller HOMO-LUMO gap. This smaller energy gap results in a stronger orbital interaction, a more stabilized transition state, and a lower activation energy, thus accelerating the reaction.
Conversely, for an inverse-electron-demand Diels-Alder reaction, the dominant interaction is between the LUMO of the diene and the HOMO of the dienophile. The electron-donating tert-butoxy group would have a less pronounced effect on the diene's LUMO, and thus its impact on the reaction rate would be different.
Comparative Analysis of Transition State Properties
To provide a framework for comparison, this guide presents computational data for the parent Diels-Alder reaction between 1,3-butadiene and various dienophiles. It is anticipated that the presence of the 1-tert-butoxy group would lead to lower activation energies and potentially more asynchronous transition states compared to the unsubstituted system. An asynchronous transition state is one in which the two new sigma bonds are formed at different rates. The electron-donating group can polarize the diene, leading to a more pronounced charge separation in the transition state and, consequently, a more asynchronous bond formation process.
Table 1: Calculated Activation Energies (ΔE‡) for the Diels-Alder Reaction of 1,3-Butadiene with Various Dienophiles
| Diene | Dienophile | Computational Method | Basis Set | ΔE‡ (kcal/mol) |
| 1,3-Butadiene | Ethylene | B3LYP | 6-31G | 24.8 |
| 1,3-Butadiene | Maleic Anhydride | MP2 | 6-31G | 14.5 |
| 1,3-Butadiene | Acrolein | B3LYP | 6-311++G(2df,2P) | 19.3 |
| 1,3-Butadiene | Methyl Vinyl Ketone | Not Specified | Not Specified | Not Specified |
Note: The data presented is for the parent 1,3-butadiene system and serves as a baseline for understanding the expected impact of the tert-butoxy substituent. Direct computational data for 1-tert-butoxybuta-1,3-diene was not found in the searched literature.
Experimental and Computational Protocols
The computational analysis of reaction transition states typically involves the following key steps:
-
Geometry Optimization: The three-dimensional structures of the reactants, products, and the transition state are optimized to find the lowest energy conformation for each.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values for the optimized geometries.
-
Transition State Theory (TST): The calculated activation energy is then used within the framework of Transition State Theory to estimate the reaction rate constant.
A commonly employed computational methodology for such studies is Density Functional Theory (DFT), with hybrid functionals like B3LYP, in conjunction with Pople-style basis sets such as 6-31G* or larger. For more accurate results, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods can be utilized, though they are more computationally expensive.
Visualizing Reaction Pathways and Workflows
To illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical Diels-Alder reaction pathway and a general computational workflow for transition state analysis.
Conclusion
The computational analysis of transition states provides invaluable insights into the mechanisms and kinetics of chemical reactions. For this compound, the presence of the electron-donating tert-butoxy group is predicted to lower the activation energy of normal-electron-demand Diels-Alder reactions, making it a more reactive diene compared to unsubstituted butadiene. While specific quantitative data for this diene is pending further research, the principles outlined in this guide, along with comparative data from analogous systems, offer a solid foundation for understanding and predicting its chemical behavior. Future computational studies are encouraged to focus on this and other substituted dienes to build a more comprehensive database for the scientific community.
Confirming the Regiochemistry of 1-tert-Butoxybuta-1,3-diene Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings with significant stereochemical and regiochemical control.[1] Among the vast array of dienes utilized in this powerful cycloaddition, 1-tert-butoxybuta-1,3-diene stands out as a versatile and highly reactive building block. Its utility stems from the electron-donating nature of the tert-butoxy group, which activates the diene for reaction with a wide range of electron-poor dienophiles. This guide provides a comparative analysis of the regiochemical outcomes of Diels-Alder reactions involving this compound, supported by established principles and illustrative experimental data.
Understanding Regioselectivity in the Diels-Alder Reaction
The regiochemistry of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is primarily governed by the electronic properties of the substituents on both reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the favored constitutional isomer.[2][3]
For this compound, the electron-donating tert-butoxy group at the C1 position increases the electron density at the C4 position. Consequently, the largest coefficient of the diene's HOMO is at C4. In a typical electron-deficient dienophile (e.g., an α,β-unsaturated carbonyl or nitrile), the electron-withdrawing group (EWG) polarizes the π-system, resulting in the largest LUMO coefficient on the β-carbon (C2 of the dienophile). The most favorable orbital overlap, therefore, occurs between C4 of the diene and C2 of the dienophile, leading predominantly to the formation of the "ortho" (1,2-substituted) adduct. The "meta" (1,3-substituted) adduct is typically a minor product.[4]
Comparative Analysis of Adduct Formation
The following table summarizes the expected major and minor adducts from the reaction of this compound with various common dienophiles. The regiochemical outcomes are based on the well-established principles of Diels-Alder reactions with 1-alkoxy substituted dienes.
| Dienophile | Major Adduct ("Ortho") | Minor Adduct ("Meta") | Expected Regioselectivity |
| Methyl Acrylate | Methyl 2-(tert-butoxy)cyclohex-3-ene-1-carboxylate | Methyl 3-(tert-butoxy)cyclohex-3-ene-1-carboxylate | High preference for "ortho" |
| Acrylonitrile | 2-(tert-butoxy)cyclohex-3-ene-1-carbonitrile | 3-(tert-butoxy)cyclohex-3-ene-1-carbonitrile | High preference for "ortho" |
| Methyl Vinyl Ketone | 1-(2-(tert-butoxy)cyclohex-3-en-1-yl)ethan-1-one | 1-(3-(tert-butoxy)cyclohex-3-en-1-yl)ethan-1-one | High preference for "ortho" |
| Maleic Anhydride | 3a-(tert-butoxy)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | N/A (Symmetrical dienophile) | Single regioisomer |
Experimental Protocols
The following is a representative experimental protocol for the Diels-Alder reaction of this compound with an unsymmetrical dienophile, followed by the characterization of the resulting adducts.
General Procedure for the Diels-Alder Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Addition of Dienophile: Add the dienophile (1.1 eq) to the stirred solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (40-110 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the major and minor regioisomers.
Characterization of Adducts
The regiochemistry of the Diels-Alder adducts can be unequivocally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: The key to distinguishing between the "ortho" and "meta" isomers lies in the chemical shifts and coupling patterns of the protons on the newly formed cyclohexene ring.
-
"Ortho" Adduct: The proton adjacent to both the tert-butoxy group and the dienophile's substituent will typically appear as a distinct multiplet. The olefinic protons will show characteristic couplings to the adjacent allylic protons.
-
"Meta" Adduct: The proton adjacent to the dienophile's substituent will be coupled to the neighboring methylene protons, resulting in a different splitting pattern compared to the "ortho" isomer.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbons in the cyclohexene ring will differ between the two regioisomers, particularly for the carbons bearing the substituents.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.[6]
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key aspects of the regioselective Diels-Alder reaction.
Caption: Regioselective Diels-Alder Reaction Pathway.
Caption: Experimental Workflow for Adduct Confirmation.
References
Unveiling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 1-tert-Butoxybuta-1,3-diene and Alternative Dienes
For researchers, scientists, and drug development professionals, isotopic labeling is a powerful tool to elucidate reaction mechanisms and trace metabolic pathways. This guide provides a comparative analysis of 1-tert-butoxybuta-1,3-diene in the context of isotopic labeling studies, particularly in the synthetically crucial Diels-Alder reaction. While direct isotopic labeling studies with this compound are not prominently documented in publicly available literature, its inherent reactivity as an electron-rich diene allows for a logical projection of its utility. This guide will, therefore, present a hypothetical isotopic labeling study utilizing this compound and compare it with established studies using alternative dienes like butadiene and cyclopentadiene.
Introduction to Isotopic Labeling in Cycloaddition Reactions
Isotopic labeling involves the incorporation of a "heavy" isotope, such as deuterium (²H) or carbon-13 (¹³C), into a reactant molecule to track the movement of atoms throughout a chemical transformation. In the realm of cycloaddition reactions, such as the Diels-Alder reaction, this technique is instrumental in verifying concerted versus stepwise mechanisms, determining regioselectivity, and understanding stereochemical outcomes. The choice of diene in these studies is critical and can significantly influence the reaction's efficiency and the clarity of the results.
Hypothetical Isotopic Labeling Study with this compound
This compound is an electron-rich diene, making it a suitable candidate for normal-demand Diels-Alder reactions with electron-poor dienophiles. Its tert-butoxy group exerts a strong electron-donating effect, enhancing the reactivity of the diene system.
Hypothetical Experiment: To probe the mechanism of a Diels-Alder reaction, one could synthesize ¹³C-labeled this compound at the C4 position. Reaction of this labeled diene with a dienophile, such as maleic anhydride, would yield a cyclohexene adduct. The position of the ¹³C label in the product, determined by ¹³C NMR spectroscopy or mass spectrometry, would confirm the concerted nature of the [4+2] cycloaddition.
Below is a diagram illustrating the hypothetical experimental workflow.
Caption: Hypothetical workflow for an isotopic labeling study.
Comparison with Alternative Dienes
To provide a comprehensive overview, the following table compares the projected attributes of this compound with commonly used dienes in isotopic labeling studies.
| Feature | This compound (Hypothetical) | Butadiene | Cyclopentadiene |
| Reactivity | High (electron-rich) | Moderate | High (locked s-cis conformation) |
| Ease of Labeling | Requires multi-step synthesis | Can be synthesized from labeled precursors | Can be synthesized from labeled precursors |
| Regioselectivity | High, directed by the tert-butoxy group | Lower, can lead to mixtures of regioisomers | High due to symmetry |
| Stereoselectivity | High (endo preference expected) | Good (endo preference) | Excellent (endo preference) |
| Product Analysis | Straightforward due to high regioselectivity | Can be complex if regioisomers are formed | Straightforward |
| Handling | Liquid, relatively stable | Gas, requires special handling | Dimerizes at room temperature, requires cracking before use |
Experimental Protocols
General Procedure for Diels-Alder Reaction with Isotopic Labeling
-
Preparation of the Labeled Diene: The isotopically labeled diene (e.g., [4-¹³C]-1-tert-butoxybuta-1,3-diene) is synthesized using established synthetic routes from a commercially available labeled starting material. The final product is purified by distillation or chromatography.
-
Diels-Alder Reaction: To a solution of the dienophile (e.g., maleic anhydride) in a suitable solvent (e.g., toluene), the isotopically labeled diene is added. The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a predetermined time. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the pure Diels-Alder adduct.
-
Analysis: The purified adduct is analyzed by spectroscopic methods, primarily ¹³C NMR and mass spectrometry, to determine the precise location of the isotopic label.
The signaling pathway for a generic Diels-Alder reaction is depicted below, highlighting the concerted formation of new sigma bonds.
Caption: Concerted mechanism of the Diels-Alder reaction.
Conclusion
While direct experimental data for isotopic labeling studies with this compound is scarce, its electronic properties make it a highly attractive candidate for such investigations. A hypothetical study suggests that it would offer high reactivity and regioselectivity, simplifying the analysis of reaction outcomes. Compared to less substituted dienes like butadiene, it provides a clearer path to understanding mechanistic details due to the directing effect of the tert-butoxy group. In contrast to the conformationally locked cyclopentadiene, it offers a more flexible system for studying the impact of diene conformation on reactivity. Future research involving isotopic labeling of this compound would be a valuable contribution to the field of physical organic chemistry and synthetic methodology.
A Mechanistic Investigation and Comparative Analysis of 1-tert-Butoxybuta-1,3-diene in Cycloaddition Reactions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the stereoselective formation of six-membered rings.[1] The reaction involves the cycloaddition of a conjugated diene with a dienophile, typically an alkene or alkyne.[2] The efficiency and rate of this transformation are significantly enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3]
1-tert-Butoxybuta-1,3-diene is a notable example of an electron-rich diene, where the tert-butoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating the reaction with electron-poor dienophiles. This guide provides a comparative analysis of this compound against other highly reactive dienes, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Reaction Mechanism: The [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state.[2] In a normal electron-demand scenario, the reaction is initiated by the overlap of the diene's HOMO with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[4] The tert-butoxy group on the diene enriches it with electron density, raising the energy of its HOMO and thereby accelerating the reaction with dienophiles possessing electron-withdrawing groups.[3]
References
Safety Operating Guide
Proper Disposal of 1-tert-Butoxybuta-1,3-diene: A Guide to Safe Laboratory Practices
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For 1-tert-butoxybuta-1,3-diene, a specific Safety Data Sheet (SDS) is the primary source of detailed disposal procedures. However, in the absence of a readily available SDS for this specific compound, a general protocol based on its chemical properties as a diene and an ether, coupled with institutional safety guidelines, must be followed. This guide provides essential procedural steps to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before proceeding with any disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Ethers are known to form explosive peroxides over time, especially when exposed to air and light. Therefore, it is imperative to check for the presence of peroxides before disposal.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office for specific protocols on hazardous waste disposal.[1][2][3][4] They will provide guidance on proper labeling, containerization, and pickup schedules.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for the waste. The original container is often a suitable option if it is in good condition.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.
-
Store in a designated satellite accumulation area for hazardous waste.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Do not attempt to transport the waste off-site yourself.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your supervisor and the EHS office immediately. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. All materials used for spill cleanup must also be disposed of as hazardous waste.
The Critical Role of the Safety Data Sheet (SDS)
The Safety Data Sheet (SDS) is the most important document for understanding the hazards and proper handling of any chemical.[5][6][7][8][9] It provides comprehensive information, including:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage conditions.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment.
-
Section 13: Disposal Considerations: Offers specific instructions for the proper disposal of the chemical.[7]
If you do not have an SDS for this compound, you should request one from the chemical manufacturer or supplier.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures and prioritizing safety, researchers and laboratory personnel can ensure the responsible management of chemical waste, protecting both themselves and the environment.
References
- 1. Contact Us - Chemical Disposal | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 2. Contact Us – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. unrbep.org [unrbep.org]
- 4. publichealth.lacounty.gov [publichealth.lacounty.gov]
- 5. medprodisposal.com [medprodisposal.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Safety Data Sheet for Hazardous Substances - Basics & Handling [denios.ca]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling 1-tert-Butoxybuta-1,3-diene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-tert-Butoxybuta-1,3-diene could not be located. The following information is based on the known hazards of the functional groups present (a diene and a tert-butoxy group) and data from related compounds such as 1,3-Butadiene. This guidance is for informational purposes only and should be supplemented with a substance-specific SDS from the supplier before any handling or use.
Assumed Hazard Profile
Based on the chemical structure, this compound is anticipated to present the following hazards.
| Hazard Category | Anticipated Risk |
| Physical Hazards | Likely to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. The compound may also be able to form explosive peroxides upon exposure to air and light, a known risk for dienes. |
| Health Hazards | May cause skin and eye irritation upon direct contact. Inhalation of vapors may lead to respiratory tract irritation, dizziness, and drowsiness. While the specific toxicology is unknown, related dienes can have more severe health effects with prolonged exposure. |
| Environmental Hazards | The environmental impact is not known, but it is crucial to prevent release into the environment as organic solvents can be harmful to aquatic life. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this chemical. The following table outlines the recommended PPE based on the assumed hazards.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are a minimum requirement. A face shield should be worn in situations with a higher risk of splashes. |
| Skin Protection | A flame-retardant lab coat should be worn. For hand protection, chemically resistant gloves are mandatory. Given the lack of specific compatibility data, nitrile or neoprene gloves are a reasonable starting point, but breakthrough times may vary. It is highly recommended to double-glove. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Protect from direct sunlight. The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
-
Peroxide Formation: Due to the diene structure, there is a risk of peroxide formation upon exposure to air. It is advisable to date the container upon receipt and opening, and to test for peroxides before use if the chemical has been stored for an extended period.
Disposal Plan:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of flammable and potentially reactive chemical waste. Do not dispose of it down the drain.
Emergency Procedures
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Eliminate all ignition sources.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Visualization of PPE Selection Logic
The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling a chemical with unknown specific hazards like this compound.
Caption: Logical workflow for PPE selection for this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
